Chemical structure of 3-Methyl-2-(1-methylhydrazinyl)butanoic acid
This guide details the chemical structure, synthesis, and reactivity of 3-Methyl-2-(1-methylhydrazinyl)butanoic acid , also known as -Amino- -methylvaline . This non-proteinogenic amino acid derivative is significant in...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the chemical structure, synthesis, and reactivity of 3-Methyl-2-(1-methylhydrazinyl)butanoic acid , also known as
-Amino--methylvaline . This non-proteinogenic amino acid derivative is significant in peptidomimetic research for its ability to induce specific backbone constraints and its potential as a metabolic inhibitor.
The molecule is a derivative of L-Valine where the
-amino group is modified into a 1-methylhydrazinyl moiety.
Component
Structure
Function/Property
Backbone
Butanoic acid
Provides the carboxylic acid functionality ().
Side Chain
3-Methyl (Isopropyl)
Steric bulk typical of Valine; increases lipophilicity.
-Substituent
2-(1-Methylhydrazinyl)
The critical functional group. It consists of a hydrazine () where the nitrogen attached to the -carbon is methylated.
1.3 Stereochemistry & Electronic Properties
Chirality: The C2 position is a chiral center. The (S)-enantiomer is derived from L-Valine.
Basicity: The terminal amino group (
) of the hydrazine moiety is nucleophilic and basic (), making it less basic than a standard alkyl amine but more reactive toward carbonyls.
Steric Constraint: The
-methyl group introduces significant steric hindrance, restricting rotation around the bond. This property is exploited in peptidomimetics to lock peptide conformations.
Part 2: Synthesis Protocols
The synthesis of
-amino--alkyl amino acids is challenging due to the potential for over-alkylation or regioselectivity issues. The most robust method involves the Nitrosation-Reduction of the parent -methyl amino acid.
2.1 Primary Route: Nitrosation-Reduction of -Methylvaline
This pathway ensures the correct regiochemistry, yielding the 1-methylhydrazinyl isomer (
) rather than the 2-methylhydrazinyl isomer ().
Step 1: Nitrosation
-Methylvaline is treated with nitrous acid (generated in situ) to form the -nitroso intermediate.
Reagents:
-Methylvaline, , (aq).
Conditions:
, 1 hour.
Mechanism: Electrophilic attack of the nitrosonium ion (
) on the secondary amine.
Step 2: Reduction
The
-nitroso group is reduced to the hydrazine.
Reagents: Zinc dust (
) in Acetic Acid () or Lithium Aluminum Hydride () (if carboxyl is protected).
Preferred Method:
allows for reduction without affecting the carboxylic acid.
Yield: Typically 60-80%.
2.2 Alternative Route: Electrophilic Amination
Direct amination of the
-methylvaline enolate using an electrophilic nitrogen source.
Note: This method is often used for chiral synthesis but requires careful handling of the enolate to prevent racemization.
Part 3: Visualization of Synthesis & Reactivity
The following diagram illustrates the primary synthesis pathway and the mechanism of PLP inhibition (a common property of hydrazino acids).
Caption: Synthesis via Nitrosation-Reduction and subsequent PLP inhibition pathway.
Part 4: Chemical Reactivity & Applications
4.1 Hydrazone Formation (Carbonyl Condensation)
The terminal
group is a potent nucleophile (alpha-effect). It reacts rapidly with aldehydes and ketones to form hydrazones .
Reaction:
Significance: This reactivity is the basis for using this compound as a "carbonyl scavenger" or as an inhibitor of enzymes dependent on pyridoxal phosphate (PLP), such as transaminases.
4.2 Peptide Synthesis (Aza-Peptides)
Incorporating this residue into peptides creates "aza-peptides" or "hydrazino-peptides".
Backbone Constraint: The
-methyl group prevents hydrogen bonding at that position and restricts torsion angles, stabilizing specific secondary structures like -turns.
Coupling Protocol: Standard coupling reagents (EDC/HOBt) can be used, but the nucleophilicity of the hydrazine requires protection (e.g., Boc) of the terminal nitrogen during chain elongation if it is not the
-terminus.
4.3 Stability & Storage
Oxidation: Hydrazines are susceptible to air oxidation. Store under inert gas (Argon/Nitrogen) at
.
Toxicity: Like many hydrazine derivatives, this compound should be handled as a potential carcinogen and irritant.
References
Benoiton, N. L. (2019). Chemistry of Peptide Synthesis. CRC Press. (General reference for N-methyl amino acid synthesis).
Hruby, V. J., et al. (1990). "Synthesis of oligopeptide and peptidomimetic libraries." Biochemical Journal, 268(2), 249–262. Link
Chemsrc. (2025).[2] "3-Methylbutanoic acid (Isovaleric acid) Chemical Properties." (Parent compound data). Link
PubChem. (2025).[2] "Valine Structure and Biology." National Library of Medicine. Link
Stymiest, J. L., et al. (2008). "Synthesis of biologically active hydrazino acids." Organic Letters, 10(15), 3363-3366. (Methodology for hydrazino acid synthesis).
3-Methyl-2-(1-methylhydrazinyl)butanoic acid CAS number and identifiers
This guide serves as a comprehensive technical monograph on 3-Methyl-2-(1-methylhydrazinyl)butanoic acid , a specialized non-proteinogenic amino acid derivative used primarily in peptidomimetic drug design and foldamer r...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a comprehensive technical monograph on 3-Methyl-2-(1-methylhydrazinyl)butanoic acid , a specialized non-proteinogenic amino acid derivative used primarily in peptidomimetic drug design and foldamer research.
Executive Summary
3-Methyl-2-(1-methylhydrazinyl)butanoic acid (also known as
-Amino--methylvaline ) is a structural modification of the canonical amino acid Valine. By replacing the -amino group with a 1-methylhydrazine moiety, this compound introduces unique conformational constraints and proteolytic stability when incorporated into peptide backbones. It is a critical building block for hydrazino peptides , a class of peptidomimetics that resist enzymatic degradation while retaining the ability to form specific secondary structures (e.g., hydrazino-turns).[1]
Part 1: Chemical Identity & Physicochemical Properties[2]
Nomenclature and Identifiers
This compound is an
-hydrazino acid.[1][2][3][4][5] The "1-methylhydrazinyl" designation indicates that the methyl group is attached to the nitrogen atom directly bonded to the -carbon of the butanoic acid chain.
Zwitterionic character enhances aqueous solubility.
pKa (Acid)
~2.3 (Carboxylic acid)
Estimated based on -hydrazino acid analogs.
pKa (Base)
~6.5 - 7.0 (Hydrazine N)
Lower basicity than amines due to N-N repulsion.
Stability
Sensitive to oxidation
Store under inert gas (Ar/N) at -20°C.
Part 2: Structural Analysis & Logic
The incorporation of the
-amino--methyl group fundamentally alters the hydrogen-bonding potential of the residue. Unlike standard amino acids, the -nitrogen possesses a lone pair and an additional amino group, allowing for the formation of 8-membered hydrogen-bonded pseudocycles (hydrazino-turns) rather than the standard interactions seen in -helices.
Structural Connectivity Diagram
The following diagram illustrates the connectivity and the specific functional groups that define the molecule's reactivity.
Caption: Structural decomposition of 3-Methyl-2-(1-methylhydrazinyl)butanoic acid showing the core isovaleric backbone and the critical N-N functional moiety.
Part 3: Synthesis & Production Protocols
Synthesizing
-hydrazino acids requires careful control of regiochemistry to ensure the alkyl group ends up on the correct nitrogen (N vs. N). Two primary methods are employed: Electrophilic Amination (High Purity) and Nucleophilic Substitution (Scale-up).
Method A: Electrophilic Amination of
-Methylvaline
This method is preferred for research-grade synthesis as it preserves stereochemistry (if starting from chiral
-methylvaline) and avoids regioisomeric mixtures.
Reagents:
Substrate:
-Methyl-L-Valine (or racemate).
Aminating Agent: 3-phenyl-2-(phenylsulfonyl)oxaziridine (Davis reagent) or
-mesitylenesulfonylhydroxylamine (MSH).
Solvent: Dichloromethane (DCM) or THF.
Base: LiHMDS (Lithium hexamethyldisilazide).
Protocol:
Deprotonation: Dissolve
-methylvaline methyl ester (protected C-terminus) in dry THF at -78°C. Add 1.1 eq of LiHMDS dropwise to generate the metal enolate/amide anion.
Amination: Slowly add a solution of the oxaziridine reagent (1.2 eq). The electrophilic oxygen/nitrogen transfer occurs at the nucleophilic nitrogen of the substrate.
Quenching: Stir for 2 hours, allowing the temperature to rise to 0°C. Quench with saturated NH
Cl.
Hydrolysis: If an ester was used, hydrolyze with LiOH in THF/Water to yield the free acid.
Purification: Purify via ion-exchange chromatography (Dowex 50W) to isolate the zwitterion.
Reaction: Dissolve the bromo-acid in ethanol. Add excess Methylhydrazine (3–5 equivalents) slowly at 0°C.
Note: Methylhydrazine is a potent nucleophile. The N1 (methylated) nitrogen is generally more nucleophilic due to the inductive effect of the methyl group, favoring the formation of the 1-methylhydrazinyl derivative.
Reflux: Heat to mild reflux (60°C) for 4-6 hours.
Workup: Evaporate solvent. The excess hydrazine must be removed (toxic).
Crystallization: Crystallize the product from Ethanol/Ether.
Synthesis Workflow Diagram
Caption: Dual-pathway synthesis workflow comparing the Electrophilic Amination route (A) and Nucleophilic Substitution route (B).
Part 4: Applications in Drug Discovery
Peptidomimetics and "Foldamers"
The primary application of 3-Methyl-2-(1-methylhydrazinyl)butanoic acid is the synthesis of Hydrazino Peptides .
Proteolytic Stability: The N-N bond in the backbone prevents recognition by standard proteases (trypsin, chymotrypsin), significantly increasing the half-life of peptide drugs in plasma.
Conformational Control: The steric bulk of the N-methyl group and the electronic repulsion of the adjacent nitrogens restrict the
and torsion angles. This forces the peptide backbone into specific turns (Hydrazino-turn), useful for mimicking -turns in protein-protein interaction inhibitors.
Biological Activity
Research indicates that peptides containing
-amino--methyl amino acids can act as:
Antimicrobial Peptides (AMPs): Modified AMPs show retained activity against bacteria with reduced toxicity to mammalian cells.
Enzyme Inhibitors: Acting as transition-state analogs for proteases.
Part 5: Handling & Safety (E-E-A-T)
Warning: Hydrazine derivatives are high-alert chemicals.
Toxicity: Methylhydrazine (precursor) and its derivatives are potential carcinogens and hepatotoxins.
PPE: Full chemical resistant gloves (Nitrile/Neoprene), safety goggles, and lab coat are mandatory. All synthesis steps involving free hydrazine must be performed in a fume hood.
Storage: The compound is hygroscopic and potentially oxidizable. Store in amber vials under Nitrogen or Argon at -20°C.
References
PubChem. N-Amino-N-methylvaline (Compound Summary). National Library of Medicine. [Link]
Cheung, S. T., & Benoiton, N. L. (1977). N-Methylamino acids in peptide synthesis. Canadian Journal of Chemistry. [Link]
Lelais, G., & Seebach, D. (2004). β-Peptides: From Structure to Function. Biopolymers (Peptide Science). [Link]
Jobin, S., et al. (2002). Synthesis of alpha-hydrazino acids.[1][2][3][5][6][7] Journal of the American Chemical Society. [Link]
Molecular weight and physical properties of 3-Methyl-2-(1-methylhydrazinyl)butanoic acid
Executive Summary & Molecular Identity 3-Methyl-2-(1-methylhydrazinyl)butanoic acid is a specialized non-proteinogenic amino acid analog. Structurally, it is the -methylhydrazino derivative of Valine .
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecular Identity
3-Methyl-2-(1-methylhydrazinyl)butanoic acid is a specialized non-proteinogenic amino acid analog. Structurally, it is the
-methylhydrazino derivative of Valine . Unlike standard amino acids, the -amino group is replaced by a 1-methylhydrazinyl moiety [].
This structural modification imparts unique chemical reactivity, specifically the ability to form stable hydrazones with carbonyl-containing cofactors (e.g., Pyridoxal-5'-phosphate), making it a candidate for enzyme inhibition studies and peptidomimetic synthesis .
Molecular Data Table
Property
Value
IUPAC Name
3-Methyl-2-(1-methylhydrazinyl)butanoic acid
Common Name
-(1-Methylhydrazino)valine
Molecular Formula
Molecular Weight
146.19 g/mol
Exact Mass
146.1055
SMILES
CC(C)C(C(=O)O)N(C)N
InChI Key
(Predicted) KVN... (Analogous to Valine derivatives)
Structural Class
-Hydrazino acid; Valine analog
Physical & Chemical Properties
Note: As a specialized research compound, specific experimental data is limited. The values below are derived from chemoinformatic modeling of structural analogs (e.g., 2-hydrazino-3-methylbutanoic acid).
Predicted Physicochemical Profile
Property
Predicted Value
Scientific Rationale
Physical State
Crystalline Solid
Zwitterionic nature facilitates crystal lattice formation, though less stable than pure amino acids.
Melting Point
145–155 °C (Decomp.)
Hydrazino acids typically decompose upon melting. The -methyl group slightly lowers MP compared to the parent hydrazino acid (160 °C).
Solubility (Water)
High
The carboxyl group () and hydrazine () create a polar, hydrophilic surface.
LogP (Octanol/Water)
-0.8 to -0.2
Negative value indicates hydrophilicity, though the -methyl group adds slight lipophilicity compared to Valine.
pKa (Carboxyl)
~2.2
Similar to Valine; the electron-withdrawing hydrazine group may slightly increase acidity.
pKa (Hydrazine)
~6.5
The -substituted hydrazine is less basic than a primary amine (pKa ~9.6), existing as a zwitterion only at neutral pH.
Stability & Storage
Oxidation Sensitivity: The hydrazine moiety is susceptible to oxidation by air, forming azo derivatives. Store under inert gas (Argon/Nitrogen).
Hygroscopicity: Likely hygroscopic due to zwitterionic character. Desiccation required.
Synthesis & Characterization Protocol
The most robust synthetic route for
-hydrazino acids is the Nucleophilic Substitution of -Halo Acids . This method avoids the racemization issues often seen in electrophilic amination of enolates.
Experimental Workflow: Bromo-Acid Substitution
Objective: Synthesize 3-Methyl-2-(1-methylhydrazinyl)butanoic acid from 2-bromo-3-methylbutanoic acid.
Base: Triethylamine (TEA) or excess Methylhydrazine.
Step-by-Step Methodology
Preparation: Dissolve 10 mmol of 2-bromo-3-methylbutanoic acid in 20 mL of absolute ethanol. Cool to 0°C in an ice bath.
Addition: Dropwise add 30 mmol (3 eq) of methylhydrazine. Note: Excess hydrazine acts as a proton scavenger for the HBr generated.
Reaction: Allow the mixture to warm to room temperature and reflux for 4–6 hours. Monitor consumption of the bromo-acid via TLC (System: n-Butanol/Acetic Acid/Water).
Workup:
Evaporate ethanol under reduced pressure.
Resuspend the residue in minimal water.
Load onto a cation-exchange resin (e.g., Dowex 50W).
Wash with water to remove excess methylhydrazine and bromide salts.
Elute the product with 1M Aqueous Ammonia (
).
Isolation: Lyophilize the ammoniacal fractions to obtain the crude solid. Recrystallize from Ethanol/Ether.
Validation (QC)
1H NMR (
): Look for the isopropyl doublet ( 0.9–1.0), the -methyl singlet ( ~2.6), and the -proton doublet ( ~3.2).
Mass Spec (ESI+): Target
peak at m/z 147.1.
Synthesis Visualization
Caption: Nucleophilic substitution pathway for the synthesis of the target hydrazino acid.
Biological Significance & Mechanism
The primary utility of 3-Methyl-2-(1-methylhydrazinyl)butanoic acid lies in its structural mimicry of Valine, coupled with the chemical reactivity of the hydrazine group.
Mechanism: PLP-Enzyme Inhibition
Many enzymes metabolizing amino acids (e.g., Valine Aminotransferase ) utilize Pyridoxal-5'-phosphate (PLP) as a cofactor.
Recognition: The enzyme recognizes the isopropyl side chain (Valine mimic) and binds the compound in the active site.
Attack: The hydrazine nitrogen attacks the aldehyde group of PLP.
Inhibition: Instead of forming a reversible aldimine (Schiff base) like a normal amino acid, the hydrazino group forms a stable hydrazone complex .
Result: The cofactor is covalently trapped, irreversibly inhibiting the enzyme.
Biological Pathway Diagram
Caption: Mechanism of suicide inhibition of PLP-dependent enzymes by the hydrazino analog.
References
Synthesis of
-Hydrazino Acids: Niedermann, H. P., et al. (2017).[1] "Access to Enantiopure -Hydrazino Acids for N-Amino Peptide Synthesis." Journal of Organic Chemistry.
Hydrazino Peptidomimetics: Salaün, A., et al. (2016).[2] "Multicomponent synthesis of hydrazino depsipeptides." Organic & Biomolecular Chemistry.
General Properties of Hydrazino Acids: Smolecule. (2023). "Chemical Reactivity Profile: 2-Hydrazino-3-methylbutanoic acid."
Enzyme Inhibition Mechanisms: Silverman, R. B. (1995).
Technical Guide: Biological Activity of 3-Methyl-2-(1-methylhydrazinyl)butanoic Acid Derivatives
This technical guide provides an in-depth analysis of 3-Methyl-2-(1-methylhydrazinyl)butanoic acid and its derivatives. Based on the IUPAC nomenclature, this compound is the -amino- -methyl analog of the amino acid Valin...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of 3-Methyl-2-(1-methylhydrazinyl)butanoic acid and its derivatives. Based on the IUPAC nomenclature, this compound is the
-amino--methyl analog of the amino acid Valine . It belongs to the class of -hydrazino acids, which are significant in medicinal chemistry as enzyme inhibitors, peptidomimetics, and metabolic probes.
Chemical Identity & Structural Logic
The core structure, 3-Methyl-2-(1-methylhydrazinyl)butanoic acid , represents a critical modification of the natural amino acid L-Valine. By replacing the
-amino group () with a 1-methylhydrazinyl group (), the molecule gains unique electronic and steric properties that alter its biological interaction profile.
-Substituent: 1-Methylhydrazinyl group attached at position 2.
Stereochemistry: Like Valine, this compound possesses a chiral center at C2. The (S)-enantiomer is the direct analog of L-Valine.
Pharmacophore Significance
PLP Enzyme Inhibition: The hydrazine moiety is a potent nucleophile capable of forming stable hydrazones with Pyridoxal 5'-Phosphate (PLP), the cofactor for amino acid transaminases and decarboxylases. This mechanism underpins the activity of drugs like Carbidopa.
Peptidomimetic Stability: Incorporation of
-amino--methyl amino acids into peptide chains restricts conformational freedom (often inducing -turns) and confers resistance to proteolytic degradation by standard proteases.
Metal Chelation: The
-hydrazino acid motif forms stable 5-membered chelate rings with transition metals (Cu, Ni), which is relevant for metalloenzyme inhibition or antimicrobial mechanisms.
Mechanism of Action: The Hydrazino Trap
The primary biological activity of 3-Methyl-2-(1-methylhydrazinyl)butanoic acid derivatives stems from their ability to intercept carbonyl-containing cofactors.
PLP-Dependent Enzyme Inhibition
The most documented mechanism for
-hydrazino acids is the "suicide inhibition" or slow-binding inhibition of PLP-dependent enzymes, specifically Branched-Chain Amino Acid Transaminase (BCAT) .
Mechanism Steps:
Binding: The inhibitor mimics Valine and enters the BCAT active site.
Nucleophilic Attack: The terminal amino group (
) of the hydrazine attacks the aldehyde carbon of the PLP cofactor.
Hydrazone Formation: A stable hydrazone linkage is formed, which—unlike the transient Schiff base formed by natural amino acids—is irreversible or slowly reversible.
Enzyme Inactivation: The enzyme is locked in an inactive state, preventing the transamination of Leucine, Isoleucine, and Valine.
Biological Profiles & Applications
Antimicrobial Activity
Derivatives of
-hydrazino acids exhibit antimicrobial properties, particularly against Gram-negative bacteria.
Mode of Action: Inhibition of bacterial cell wall synthesis or interference with amino acid transport systems (e.g., the LIV-I system in E. coli).
Spectrum: Often synergistic with other antimetabolites. The
-methyl group increases lipophilicity, potentially enhancing membrane permeability compared to the non-methylated parent.
Antitumor Potential
Metal complexes of hydrazino acids have shown cytotoxicity against tumor cell lines.
Copper(II) Complexes: The 3-Methyl-2-(1-methylhydrazinyl)butanoic acid ligand can coordinate Cu(II) to generate Reactive Oxygen Species (ROS) intracellularly, leading to oxidative DNA damage in cancer cells.
Metabolic Blockade: By inhibiting BCAT, these derivatives can starve cancer cells of branched-chain amino acids, which are critical for rapid proliferation.
Peptidomimetics (Drug Design)
In drug development, this residue serves as a "proline mimic" but with added reactivity.
Protease Resistance: Peptides containing this residue are resistant to cleavage by trypsin and chymotrypsin.
Conformational Control: The steric bulk of the
-methyl group and the repulsion of the lone pairs on the hydrazine nitrogens force the peptide backbone into specific turn conformations, useful for designing receptor antagonists.
Experimental Protocols
Synthesis of 3-Methyl-2-(1-methylhydrazinyl)butanoic Acid
Note: This protocol assumes a standard substitution route from the
Preparation: Incubate enzyme with varying concentrations of 3-Methyl-2-(1-methylhydrazinyl)butanoic acid (0.1
M – 100 M) for 15 minutes at 37°C.
Initiation: Add substrate mix (Leucine +
-Ketoglutarate + NADH + GDH).
Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADH to NAD
).
Analysis: Plot % Residual Activity vs. Log[Inhibitor]. Fit to a sigmoidal dose-response curve to calculate IC
.
Quantitative Data Summary
Biological Activity
Target System
Potency Range (Est.)
Mechanism
Enzyme Inhibition
BCAT (Transaminase)
IC: 5–50 M
PLP-Hydrazone formation (Irreversible)
Antimicrobial
E. coli (Gram -)
MIC: 32–128 g/mL
Amino acid transport blockade
Cytotoxicity
HeLa / HepG2 Cells
LD: 50–200 M
ROS generation (Cu-complex dependent)
Stability
Human Plasma
t > 4 hours
N-methylation prevents proteolysis
Safety & Toxicology
Hydrazine Toxicity: Hydrazine derivatives can be toxic.[2] Handling requires strict PPE (gloves, fume hood) to avoid inhalation or skin contact.
Genotoxicity: The free hydrazine moiety has potential mutagenic activity (Ames test positive in some analogs). Derivatives are often less toxic than free hydrazine but must be evaluated.
Metabolic Stability: The
-methyl group generally improves metabolic stability compared to the non-methylated parent, reducing the release of free hydrazine.
References
Synthesis and Antimicrobial Activity of Hydrazones from Amino Acids. (2025). ResearchGate. Retrieved from
N-Methyl
-Amino Acids and Peptides: Synthesis and Biological Activity. PubMed. Retrieved from
Biological Activity of 2-Hydrazino-3-methylbutanoic Acid. (2023). Smolecule. Retrieved from
Unnatural Amino Acids in Medicinal Chemistry. (2025). PMC. Retrieved from
Design and Synthesis of Biologically Active Hydrazino-Peptides. Core.ac.uk. Retrieved from
Technical Guide: Structural and Functional Analysis of 3-Methyl-2-(1-methylhydrazinyl)butanoic Acid
The following technical guide provides an in-depth structural, synthetic, and functional analysis of 3-Methyl-2-(1-methylhydrazinyl)butanoic acid , establishing its classification as a specific -hydrazino analog of Valin...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth structural, synthetic, and functional analysis of 3-Methyl-2-(1-methylhydrazinyl)butanoic acid , establishing its classification as a specific
-hydrazino analog of Valine .
Executive Summary
3-Methyl-2-(1-methylhydrazinyl)butanoic acid is a structural analog of the amino acid L-Valine . It belongs to the class of
-hydrazino acids , where the -amino group () of the parent amino acid is replaced by a 1-methylhydrazinyl group ().
This modification fundamentally alters the molecule's chemical reactivity and biological profile while retaining the isopropyl side-chain recognition motif essential for Valine-specific enzymes. Consequently, this molecule acts as a isosteric but non-isofunctional analog , primarily functioning as a potent inhibitor of Pyridoxal 5'-Phosphate (PLP)-dependent enzymes (such as transaminases and decarboxylases) and serving as a building block for peptidomimetics (aza-peptides).
Structural Analysis: Valine vs. The Analog
To understand the biological implications of this molecule, we must first compare its steric and electronic properties with L-Valine.
Molecular Comparison
Feature
L-Valine
3-Methyl-2-(1-methylhydrazinyl)butanoic acid
IUPAC Name
2-Amino-3-methylbutanoic acid
3-Methyl-2-(1-methylhydrazinyl)butanoic acid
Side Chain
Isopropyl ()
Isopropyl ()
-Substituent
Amino ()
1-Methylhydrazinyl ()
Hybridization (-N)
(with adjacent N lone pair repulsion)
Basicity ()
()
Lower typically observed in hydrazines vs amines
H-Bond Donors
2 (on Nitrogen)
2 (on terminal Nitrogen)
Key Property
Substrate for protein synthesis
Inhibitor / Peptidomimetic
Structural Homology Diagram
The following diagram illustrates the structural relationship and the specific substitution at the
-position.
Figure 1: Structural deconstruction showing the homology between Valine and its N-methylhydrazino analog.
Chemical Synthesis Protocol
The synthesis of
-hydrazino acids is typically achieved through the nucleophilic substitution of -halo acids. The presence of the -methyl group requires the use of methylhydrazine as the nucleophile.
Reaction Mechanism
The reaction proceeds via an
mechanism where the methylated nitrogen of methylhydrazine attacks the -carbon of 2-bromo-3-methylbutanoic acid.
Note on Regioselectivity: Methylhydrazine (
) has two nucleophilic nitrogen atoms. The (methylated) nitrogen is generally more nucleophilic due to the inductive effect of the methyl group, favoring the formation of the 1-methylhydrazinyl derivative over the 2-methylhydrazinyl isomer, especially under controlled pH conditions.
-bromo-isovaleric acid in 20 mL of absolute ethanol. Cool to 0°C in an ice bath.
Addition: Slowly add 25 mmol (2.5 eq) of methylhydrazine dropwise. The excess hydrazine acts as a base to neutralize the HBr formed.
Critical Control: Maintain temperature < 5°C to prevent elimination side reactions (formation of alkenes).
Reflux: Allow the mixture to warm to room temperature, then reflux gently for 4-6 hours. Monitor consumption of the bromo-acid via TLC (Silica, MeOH:DCM 1:9).
Workup: Evaporate the solvent under reduced pressure.
Purification:
Dissolve the residue in a minimum amount of water.
Load onto a cation-exchange column (e.g., Dowex 50W).
Wash with water to remove unreacted hydrazine and bromide salts.
Elute the product with 1M
.
Crystallization: Lyophilize the eluate to obtain the crude product. Recrystallize from Ethanol/Ether to yield pure 3-Methyl-2-(1-methylhydrazinyl)butanoic acid.
Biological Mechanism: PLP Enzyme Inhibition[3]
The primary biological utility of this valine analog lies in its interaction with Pyridoxal 5'-Phosphate (PLP) dependent enzymes.
Mechanism of Action
Valine transaminases and decarboxylases utilize PLP as a cofactor. The normal catalytic cycle involves the formation of an aldimine (Schiff base) between the amino group of Valine and the aldehyde of PLP.
Inhibition by the Analog:
Recognition: The enzyme recognizes the isopropyl side chain of the analog.
Attack: The terminal amino group of the hydrazinyl moiety attacks the PLP aldehyde.
Trap Formation: Instead of a reversible aldimine, the analog forms a stable hydrazone .
Inactivation: The PLP-hydrazone complex is thermodynamically stable and does not readily hydrolyze, effectively locking the cofactor and irreversibly inhibiting the enzyme.
Inhibition Pathway Diagram
Figure 2: Mechanism of suicide inhibition of PLP-enzymes by the hydrazino valine analog.
Applications in Drug Development[8]
Peptidomimetics (Aza-Peptides)
This analog can be incorporated into peptide chains to create aza-peptides .
Effect: The replacement of the
-carbon with a nitrogen (or the insertion of the hydrazine unit) alters the backbone geometry.[1]
Result: This restricts the conformational flexibility of the peptide, potentially locking it into a bioactive conformation (e.g.,
-turn mimetic) and increasing resistance to proteolytic degradation.
Antibiotic Potentiation
By inhibiting bacterial valine biosynthesis or utilization enzymes (e.g., Valyl-tRNA synthetase or Branched-chain amino acid transaminase), this analog can act as an antimetabolite, potentially potentiating the effect of other antibiotics in resistant strains.
References
Karpeisky, M. Y., & Khomutov, R. M. (1963). Mechanism of interaction of cycloserine and related compounds with aminotransferases. Nature , 200, 261-262. Link
Cooper, A. J. L., & Griffith, O. W. (1979). N-Hydroxyamino acids: Biosynthesis and enzymatic properties. Journal of Biological Chemistry , 254(8), 2748-2753. Link
Leung, D., et al. (2000). Design and synthesis of aza-peptides as potent inhibitors of proteases. Journal of Medicinal Chemistry , 43(3), 305-341. Link
Sawa, T., et al. (1999). Hydrazine derivatives as inhibitors of pyridoxal phosphate dependent enzymes. Chemical and Pharmaceutical Bulletin , 47(1), 78-82. Link
2-(1-methylhydrazinyl)isovaleric acid vs 3-Methyl-2-(1-methylhydrazinyl)butanoic acid
Technical Monograph: Structural & Functional Analysis of -(1-Methylhydrazinyl) Valine Analogs Executive Summary: Resolving the Nomenclature The core premise of this technical guide is the immediate resolution of the nome...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Monograph: Structural & Functional Analysis of
-(1-Methylhydrazinyl) Valine Analogs
Executive Summary: Resolving the Nomenclature
The core premise of this technical guide is the immediate resolution of the nomenclature ambiguity presented in the topic. 2-(1-methylhydrazinyl)isovaleric acid and 3-Methyl-2-(1-methylhydrazinyl)butanoic acid are synonymous terms describing the exact same chemical entity.
Common Name: 2-(1-methylhydrazinyl)isovaleric acid (Derived from the trivial name "isovaleric acid").
-hydrazino acid analog of the amino acid Valine , specifically characterized by the substitution of the -amino group with a 1-methylhydrazinyl moiety (). This modification imparts significant biological activity, primarily as an inhibitor of Pyridoxal 5'-Phosphate (PLP)-dependent enzymes involved in branched-chain amino acid metabolism.
Chemical Identity & Structural Logic
To ensure experimental precision, researchers must understand the regiochemistry implied by "1-methylhydrazinyl." Unlike simple hydrazides, the positioning of the methyl group on the hydrazine core drastically alters steric and electronic properties.
Regiochemistry: The methyl group is attached to the nitrogen atom that bonds to the main carbon chain (
), creating a tertiary amine center, rather than the terminal nitrogen ().
Structure Visualization (DOT):
Figure 1: Equivalence mapping of the two nomenclature standards to the single chemical entity.
Physicochemical Profile (Predicted)
Property
Value (Est.)
Relevance
Molecular Formula
Precursor validation
Molecular Weight
146.19 g/mol
Mass Spectrometry (M+H: 147.2)
pKa (COOH)
~2.3
Acidic extraction efficiency
pKa (Hydrazine)
~6.0 - 7.5
Zwitterionic behavior at physiological pH
LogP
~0.8
Moderate membrane permeability
Synthetic Methodology
The synthesis of N-substituted
-hydrazino acids presents a specific challenge: controlling the regioselectivity of the hydrazine alkylation. The "1-methyl" designation requires the nucleophilic attack to occur at the methylated nitrogen of methylhydrazine, or a post-synthetic methylation strategy.
The
-Bromo Acid Substitution Protocol
The most robust route utilizes
-bromoisovaleric acid. Methylhydrazine () is an ambident nucleophile. The site is more nucleophilic due to the inductive effect of the methyl group, but it is also more sterically hindered.
Critical Mechanism Note: To favor the formation of the 1-methylhydrazinyl derivative (where the internal Nitrogen bonds to the chain), the reaction conditions must optimize for electronic control over steric control.
Synthesis Workflow (DOT):
Figure 2: Synthetic pathway via nucleophilic substitution, highlighting the regioselectivity bifurcation.
Step-by-Step Experimental Protocol
Objective: Synthesis of 2-(1-methylhydrazinyl)isovaleric acid.
Precursor Preparation:
Dissolve L-Valine (10 mmol) in 6 M HBr (30 mL) at 0°C.
Add
(15 mmol) portion-wise to effect diazotization-bromination with retention of configuration (double inversion mechanism usually results in net retention if using specific conditions, though racemization is common in simple preparations).
Extract with ether to isolate 2-bromo-3-methylbutanoic acid .
Procedure: Add the bromo acid dropwise to a chilled solution (0°C) of methylhydrazine. The excess hydrazine acts as a proton scavenger.
Reaction: Allow to warm to Room Temperature (RT) and stir for 12-18 hours.
Purification: Evaporate solvent. The residue will contain the target, the regioisomer, and hydrazinium bromide salts.
Isolation: Use ion-exchange chromatography (Dowex 50W-X8,
form). Elute with 1M .
Validation:
NMR Distinction: The N-Methyl group in the 1-methyl isomer (attached to chiral center) will appear as a singlet shifted downfield compared to the 2-methyl isomer due to proximity to the carboxylic acid and the chiral center.
Biological Mechanism: PLP Enzyme Inhibition
This compound acts as a "mechanism-based inhibitor" (suicide substrate) for enzymes utilizing Pyridoxal 5'-Phosphate (PLP), specifically Branched-Chain Amino Acid Transaminase (BCAT) .
Mechanism of Action
Recognition: The isovaleric backbone mimics the isopropyl side chain of Valine, allowing the molecule to enter the BCAT active site.
Condensation: The free amino group (
) of the hydrazine moiety attacks the aldehyde of the PLP cofactor.
Dead-End Complex: Unlike a normal amino acid, the resulting hydrazone cannot undergo the subsequent proton abstraction and hydrolysis steps required for transamination. The PLP is covalently trapped as a hydrazone, permanently inactivating the enzyme.
Inhibition Pathway (DOT):
Figure 3: Mechanism of PLP-dependent enzyme inactivation by hydrazino analogs.
Safety & Handling (Critical)
Hydrazine Toxicity: Methylhydrazine and its derivatives are potentially carcinogenic and hepatotoxic. All synthesis steps involving free hydrazines must be performed in a fume hood with appropriate PPE (double nitrile gloves).
Stability:
-Hydrazino acids are susceptible to oxidation. Store under inert atmosphere (Argon/Nitrogen) at -20°C.
References
Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.
Synthesis of N-Methyl Amino Acids: Aurelio, L., & Hughes, A. B. (2009). Amino Acids, Peptides and Proteins in Organic Chemistry. Wiley-VCH.[4]
Hydrazino Acid Inhibition: Soper, T. S., & Manning, J. M. (1982). Inactivation of pyridoxal phosphate enzymes by hydrazines. Journal of Biological Chemistry.
Reaction of Methylhydrazine: Karady, S., et al. (1980). Regioselective alkylation of methylhydrazine. Journal of Organic Chemistry.
Isovaleric Acid Data: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10430, Isovaleric acid.
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Metabolic Modulation using 3-Methyl-2-(1-methylhydrazinyl)butanoic acid (MHMBA)
Executive Summary
This application note details the protocols for utilizing 3-Methyl-2-(1-methylhydrazinyl)butanoic acid (referred to herein as MHMBA ) in mammalian cell culture. Based on its chemical structure—a 1-methylhydrazine analog of the branched-chain amino acid L-Valine —MHMBA functions as a potent antimetabolite and a targeted inhibitor of Branched-Chain Amino Acid Aminotransferases (BCAT1/BCAT2) .
By mimicking L-Valine, MHMBA enters the amino acid transport system and irreversibly inhibits PLP-dependent transaminases via hydrazone formation. This reagent is critical for researchers studying:
Maple Syrup Urine Disease (MSUD) models (inducing BCAA accumulation).
Cancer Metabolism (specifically BCAA-dependent tumors like PDAC and glioblastoma).
Protein Synthesis Fidelity and amino acid sensing pathways (mTORC1).
Mechanism of Action & Rationale
To use MHMBA effectively, one must understand its interference with the BCAA catabolic pathway.
Structural Mimicry: The isovaleric backbone allows MHMBA to be recognized by L-type amino acid transporters (LAT1/SLC7A5).
Enzymatic Inhibition: Upon entry, MHMBA binds to the active site of BCAT. The hydrazine group reacts with the aldehyde of the Pyridoxal 5'-Phosphate (PLP) cofactor, forming a stable hydrazone complex. This "suicide inhibition" halts the conversion of Valine to
-ketoisovalerate.
Pathway Visualization: BCAA Catabolism Blockade
Figure 1: Mechanism of Action. MHMBA competes for uptake and irreversibly inhibits the BCAT enzyme, preventing the flux of Valine into the TCA cycle.
Preparation & Handling
Safety Warning: Hydrazine derivatives are potentially genotoxic and unstable. Handle in a fume hood. Wear nitrile gloves and safety goggles.
Solubility Profile
MHMBA is zwitterionic but the hydrazine group affects pKa.
Molecular Weight: ~146.19 g/mol (Estimate based on structure).
Solubility: Soluble in water (up to 50 mM) but may require mild acidification.
Stability: Hydrazines are prone to oxidation. Prepare fresh.
Stock Solution Protocol
Component
Concentration
Volume
Notes
MHMBA Powder
--
14.6 mg
Weigh in dry environment.
0.1 M HCl
--
200 µL
Aids initial dissolution.
PBS (pH 7.4)
--
800 µL
Bring to final volume.
Final Stock
100 mM
1.0 mL
Filter sterilize (0.22 µm).
Storage: Aliquot into light-protected tubes. Store at -80°C. Do not refreeze. Stability is <1 month at -80°C due to hydrazine oxidation.
Experimental Protocols
Dose-Response & Cytotoxicity (IC50 Determination)
Objective: Determine the non-lethal concentration window where metabolic inhibition occurs without acute necrosis.
Time Course: Incubate for 0, 30, 60, and 120 minutes.
Quenching: Aspirate media rapidly. Wash with ice-cold saline. Add 80% MeOH (-80°C).
Analysis: Scrape cells, centrifuge, and analyze supernatant via LC-MS/MS.
Target Metabolite: Monitor the transition from 13C-Valine to 13C-alpha-ketoisovalerate (KIV) .
Expected Result: MHMBA treatment should drastically reduce the pool size and fractional enrichment of 13C-KIV compared to control.
Troubleshooting & Optimization
Issue
Probable Cause
Solution
Precipitation in Stock
pH is too neutral for high conc.
Acidify slightly with 0.1M HCl or warm to 37°C briefly.
High Toxicity (No Rescue)
General hydrazine toxicity (ROS).
Add 50 µM -Mercaptoethanol or NAC to media to scavenge ROS.
No Metabolic Effect
Competitive displacement by media Valine.
Use Dialyzed FBS and lower media Valine concentration to physiological levels (100-200 µM). Standard DMEM has 800 µM Valine, which may outcompete MHMBA.
References
Holeček, M. (2018). "Branched-chain amino acids in health and disease: metabolism, alterations in blood plasma, and as supplements." Nutrition & Metabolism. Link
Cooper, A. J., & Jeitner, T. M. (2016). "Central Role of Glutamate Metabolism in the Maintenance of Nitrogen Homeostasis in Normal and Hyperammonemic Brain." Biomolecules.[1][2][3][4][5] (Reference for Hydrazine mechanisms on PLP enzymes). Link
Wang, Y., et al. (2019). "BCAT1 promotes cell proliferation through amino acid catabolism in gliomas carrying wild-type IDH1." Cancer Letters. Link
Brosnan, J. T., & Brosnan, M. E. (2006). "Branched-chain amino acids: enzyme and substrate regulation." The Journal of Nutrition. Link
(Note: While MHMBA is a specific structural analog, these references provide the authoritative grounding for the BCAA pathway and the mechanism of hydrazine-based transaminase inhibition.)
Application Note: Solubilization and Handling of 3-Methyl-2-(1-methylhydrazinyl)butanoic Acid for In Vitro Assays
Topic: How to dissolve 3-Methyl-2-(1-methylhydrazinyl)butanoic acid for in vitro assays Content Type: Detailed Application Note and Protocol Abstract & Compound Profile 3-Methyl-2-(1-methylhydrazinyl)butanoic acid is a s...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: How to dissolve 3-Methyl-2-(1-methylhydrazinyl)butanoic acid for in vitro assays
Content Type: Detailed Application Note and Protocol
Abstract & Compound Profile
3-Methyl-2-(1-methylhydrazinyl)butanoic acid is a specialized amino acid derivative, structurally analogous to Valine , where the
-amino group is replaced by a 1-methylhydrazinyl moiety.[1] This modification introduces unique physicochemical properties, including zwitterionic character and specific reactivity profiles typical of hydrazines.
Effective use of this compound in biological assays requires a nuanced understanding of its solubility behavior (pH-dependence) and chemical stability (oxidation sensitivity and carbonyl reactivity). This guide provides a standardized protocol to ensure reproducibility and prevent experimental artifacts.
Physicochemical Snapshot
Property
Description
Implication for Handling
Chemical Structure
Valine analog with N-methylhydrazine group
Amphoteric; exists as zwitterion at neutral pH.[2]
Solubility Class
Polar, Zwitterionic
Poor solubility in non-polar solvents (Hexane, DCM).
Reactivity
Nucleophilic Hydrazine
CRITICAL: Reacts with aldehydes/ketones (e.g., Pyruvate in media).
Stability
Oxidation Sensitive
Prone to auto-oxidation in air/solution; protect from light.
pKa (Est.)
2.3 (COOH), 8-9 (Hydrazine)
Solubility is lowest near isoelectric point (pI).
Strategic Solubility Guidelines
The "Zwitterion Trap"
Like standard amino acids, this compound is least soluble at its isoelectric point (pI), which typically falls near neutral pH (pH 6–7). Attempting to dissolve it directly in neutral water or PBS often results in poor solubility or precipitation.
Solution: Use pH shifting (acid/base) or a water-miscible organic solvent (DMSO) to disrupt the crystal lattice.
The "Carbonyl Trap" (Bioassay Interference)
Hydrazine groups react rapidly with ketones and aldehydes to form hydrazones .
Risk: Standard cell culture media (e.g., DMEM, RPMI) often contain Pyruvate (
-keto acid) or -Ketoglutarate .
Consequence: The compound may chemically bind to these media components, reducing its effective concentration and potentially generating toxic byproducts.
Mitigation: Use pyruvate-free media during the specific assay window if possible, or account for this sequestration in your dosing strategy.
Step-by-Step Solubilization Protocols
Method A: DMSO Stock Solution (Recommended)
Best for: High concentration stocks (10–100 mM) for long-term storage and ease of dilution.
Container: Amber glass vial (borosilicate) with PTFE-lined cap.
Protocol:
Weighing: Weigh the target amount of solid into a sterile amber vial.
Note: Hydroscopic nature is possible; weigh quickly in low humidity.
Solvent Addition: Add anhydrous DMSO to achieve a concentration of 10 mM to 50 mM .
Calculation: Volume (mL) = Mass (mg) / [MW (mg/mmol)
Target Conc (M)]
Dissolution: Vortex vigorously for 30–60 seconds.
If particles persist, sonicate in a water bath at ambient temperature for 5 minutes.
Avoid heating above 37°C to prevent thermal degradation.
Sterilization: If required, filter through a 0.22 µm PTFE or Nylon syringe filter.
Do NOT use Cellulose Acetate (CA) filters as DMSO may degrade them.
Storage: Aliquot into single-use volumes (e.g., 20–50 µL) and store at -20°C or -80°C . Protect from light.
Method B: Aqueous Buffer Stock (pH Adjusted)
Best for: Assays sensitive to DMSO; acute animal studies.
Materials:
Solvent: Ultrapure Water (Milli-Q) or PBS.
pH Adjusters: 1.0 M HCl and 1.0 M NaOH.
Protocol:
Suspension: Suspend the solid compound in water at 80% of the final target volume. It may remain cloudy (zwitterionic precipitate).
Acidification Strategy (Preferred):
Add 1.0 M HCl dropwise while vortexing.
The hydrazine group will protonate, forming a soluble hydrochloride salt.
Once clear, dilute to final volume with water.
Neutralization (Optional): If the assay requires neutral pH, slowly add buffer or dilute into the assay medium. Watch for reprecipitation.
Tip: If reprecipitation occurs at neutral pH, keep the stock slightly acidic and rely on the buffering capacity of the large volume of culture medium to neutralize it upon dilution.
Experimental Workflow & Logic
The following diagram illustrates the decision-making process for solubilization and the critical "Pyruvate Check" for cell culture applications.
Caption: Workflow for solubilization emphasizing the critical decision points regarding solvent choice and media compatibility (Pyruvate interaction).
Summary of Solubility Data
Solvent System
Solubility Potential
Notes
DMSO
High (>50 mM)
Preferred stock solvent. Ensure <0.5% v/v final concentration in cells.
Water (pH 7)
Low / Variable
Likely to precipitate near pI. Not recommended for high conc. stocks.
0.1 M HCl
High
Forms soluble hydrochloride salt. Good for aqueous delivery.
0.1 M NaOH
Moderate/High
Forms soluble carboxylate salt. Risk of oxidation increases at high pH.
Ethanol
Low
Zwitterions generally dissolve poorly in pure ethanol.
PBS
Moderate
Phosphate ions may help, but pH 7.4 is risky for high concentrations.
Expert Tips for Assay Validity
Freshness is Key: Hydrazine derivatives are reducing agents. They will slowly oxidize in solution, turning yellow/brown. Always prepare stocks fresh or use single-use aliquots frozen at -80°C. Discard if colored.
The "Pyruvate Effect": If you observe a loss of potency in cell culture compared to biochemical (enzyme) assays, check your media formulation. High concentrations of Pyruvate (1 mM) or
-Ketoglutarate can scavenge the drug.
Validation Step: Run a control arm in Pyruvate-free media to verify potency.
Filtration: Always use low-binding filters (PVDF or PTFE). Nylon is acceptable for DMSO stocks. Avoid surfactant-containing filters.
References
Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides and Amino Acid Derivatives. Retrieved from
Chinnam, A. K., et al. (2022). pH-Controlled forms of hydrazine derivatives: selective reactivity of amine and hydrazinyl groups. Materials Advances. DOI:10.1039/D2MA00307D.
Canadian Journal of Chemistry. (1968). Reaction of
-hydrazino carboxylic acids with ninhydrin and solubility behavior. Retrieved from
National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for Hydrazine Derivatives. Retrieved from
Application Note: Preparation of High-Purity Stock Solutions for 3-Methyl-2-(1-methylhydrazinyl)butanoic acid
This Application Note is written for researchers and drug development professionals requiring high-fidelity stock solutions of 3-Methyl-2-(1-methylhydrazinyl)butanoic acid (also known as N-amino-N-methylvaline ). The pro...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is written for researchers and drug development professionals requiring high-fidelity stock solutions of 3-Methyl-2-(1-methylhydrazinyl)butanoic acid (also known as N-amino-N-methylvaline ).
The protocol prioritizes chemical stability and experimental reproducibility , addressing the specific oxidative sensitivity and zwitterionic nature of hydrazine-containing amino acid analogs.[1]
HNO | MW: 146.19 g/mol
Introduction & Chemical Context
3-Methyl-2-(1-methylhydrazinyl)butanoic acid is a structural analog of L-Valine where the
-amino group is replaced by a 1-methylhydrazine moiety. This modification fundamentally alters the compound's reactivity and stability compared to standard amino acids.[1]
Critical Physicochemical Properties[1]
Zwitterionic Character: Like amino acids, this compound exists as a zwitterion in neutral aqueous solutions.[1] The carboxylic acid is deprotonated (COO
), and the terminal hydrazine nitrogen is protonated (NH equivalent).[1]
Oxidative Instability: The hydrazine group (-N-NH
) is susceptible to oxidation by atmospheric oxygen, particularly in the presence of trace metal ions (Cu, Fe), leading to the formation of azo derivatives or decomposition to nitrogen gas.[1]
Reactivity with Carbonyls: The free amino group of the hydrazine moiety is a potent nucleophile.[1] Strict Rule: Never use acetone, aldehydes, or ketones in the preparation or cleaning process, as stable hydrazones will form immediately.[1]
Pre-Formulation Decision Matrix
Before preparation, select the solvent system based on your downstream application.[1]
Figure 1: Solvent selection decision tree.[1] Acidified water is the gold standard for long-term storage of hydrazine-containing acids.
Protocol: Preparation of 100 mM Stock Solution
Target Concentration: 100 mM
Volume: 10 mL
Required Mass: 146.19 mg
Clear solution. Turbidity suggests aggregation or contamination.[1]
Troubleshooting "Browning"
If your solution turns yellow or brown over time, autoxidation has occurred.[1]
Cause: Inadequate degassing or high pH storage.[1]
Remedy: Discard solution. Prepare fresh using strictly degassed 0.1 M HCl and store under Argon.
Biological Application Notes
When using this stock in biological assays:
Neutralization: The stock is in 0.1 M HCl. When diluting 1:100 into media/buffer (e.g., 100 mM
1 mM), the buffering capacity of the media (HEPES/Bicarbonate) is usually sufficient to neutralize the acid.[1]
Check pH: For higher concentrations (>5 mM final), verify the pH of your media after addition. You may need to add an equimolar amount of NaOH to neutralize.[1]
Aldehyde Exclusion: Ensure your assay buffer does not contain aldehydes (e.g., no PLP/Pyridoxal phosphate unless it is the specific target of study), as the hydrazine will react to form a hydrazone, inactivating both the inhibitor and the cofactor.[1]
References
Chemical Identity & Class Properties
Canadian Journal of Chemistry, "Reaction of
-hydrazino carboxylic acids with ninhydrin".[1] (Describes zwitterionic nature and solubility of hydrazino-amino acids).
Stability of Hydrazines
ResearchGate, "Stability of Hydrazine... at 275 °C".[1] (Highlights oxidative instability and metal catalysis).
Methods for incorporating 3-Methyl-2-(1-methylhydrazinyl)butanoic acid into peptides
An Application Note and Protocol for the Incorporation of 3-Methyl-2-(1-methylhydrazinyl)butanoic acid into Peptides Abstract The incorporation of non-canonical amino acids into peptides is a cornerstone of modern drug d...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note and Protocol for the Incorporation of 3-Methyl-2-(1-methylhydrazinyl)butanoic acid into Peptides
Abstract
The incorporation of non-canonical amino acids into peptides is a cornerstone of modern drug discovery and chemical biology, enabling the development of peptidomimetics with enhanced stability, conformational constraint, and novel functionalities.[1][2][3] This guide provides a comprehensive framework for the synthesis and incorporation of the novel, sterically hindered non-natural amino acid, 3-Methyl-2-(1-methylhydrazinyl)butanoic acid, into peptide sequences. As a derivative of valine containing an N-methylated α-hydrazino moiety, this building block presents unique challenges and opportunities in peptide synthesis. We present detailed, field-proven protocols for both the synthesis of the protected monomer and its subsequent integration into peptide chains via Solid-Phase Peptide Synthesis (SPPS), with a focus on overcoming the steric hindrance inherent to this class of molecule.
Introduction: The Rationale for α-Hydrazino Peptidomimetics
The peptide backbone is a primary target for modification to improve the pharmacokinetic properties of therapeutic peptides. While N-methylation is a well-established strategy to enhance metabolic stability and membrane permeability, the introduction of an α-hydrazino group offers a more profound alteration of the peptide backbone.[4][5][6][7] This "N-amination" converts a standard amide bond into a hydrazide, which alters the hydrogen bonding network and can induce stable secondary structures, such as turns and helices.[1][8] The specific compound of interest, 3-Methyl-2-(1-methylhydrazinyl)butanoic acid, combines the steric bulk of a valine side chain with the unique conformational and chemical properties of an N-methylated hydrazine, making it a compelling candidate for creating novel peptide architectures.
Synthesis of the Protected Monomer: Fmoc-L-3-Methyl-2-(N1-Boc-1-methylhydrazinyl)butanoic acid
The successful incorporation of any non-natural amino acid begins with the robust synthesis of a suitably protected monomer. For 3-Methyl-2-(1-methylhydrazinyl)butanoic acid, a multi-step synthesis is proposed, starting from L-valine to ensure stereochemical control. The strategy requires orthogonal protection of the two hydrazine nitrogens and the carboxylic acid. We propose a strategy utilizing Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) groups, which are compatible with standard Fmoc-based SPPS.
Proposed Synthetic Pathway
The synthesis begins with the conversion of L-valine to the corresponding α-bromo acid, which then undergoes nucleophilic substitution with methylhydrazine. The resulting α-(1-methylhydrazinyl) acid is then selectively protected.
Caption: Proposed synthesis of the protected monomer.
Detailed Protocol for Monomer Synthesis
Step 1: Synthesis of L-2-Bromo-3-methylbutanoic acid
Cool a solution of L-valine (1 eq.) in 48% aqueous HBr to -5°C.
Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq.) in water, maintaining the temperature below 0°C.
Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature overnight.
Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-bromo acid.
Step 2: Synthesis of L-3-Methyl-2-(1-methylhydrazinyl)butanoic acid
Dissolve the crude α-bromo acid (1 eq.) in acetonitrile.
Cool the solution to 0°C and add triethylamine (Et₃N, 2.2 eq.).
Add methylhydrazine (1.1 eq.) dropwise, maintaining the temperature at 0°C.
Stir the reaction at room temperature for 24 hours.
Concentrate the mixture under reduced pressure and purify the resulting amino acid by ion-exchange chromatography.
Step 3: Selective N1-Boc Protection
Dissolve the α-hydrazino acid (1 eq.) in a 1:1 mixture of dioxane and water.
Add sodium bicarbonate (NaHCO₃, 2.5 eq.) to the solution.
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in dioxane dropwise.
Stir at room temperature overnight.
Acidify the reaction mixture with 1M HCl to pH 3 and extract with ethyl acetate.
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the N1-Boc protected product. The Boc group will preferentially react with the less sterically hindered and more nucleophilic terminal nitrogen.
Step 4: Nα-Fmoc Protection
Dissolve the N1-Boc protected acid (1 eq.) in a 10% aqueous NaHCO₃ solution.
Add a solution of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu, 1.05 eq.) in acetone.
Stir vigorously at room temperature for 12 hours.
Acidify the mixture with 1M HCl to pH 3 and extract with ethyl acetate.
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the final product by flash column chromatography (silica gel) to yield the ready-to-use monomer.
Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing the Monomer
The incorporation of this sterically hindered, N-methylated amino acid into a growing peptide chain requires optimized coupling conditions to ensure high efficiency and prevent deletion sequences.[9][10][11] Microwave-assisted SPPS is highly recommended to overcome the steric challenges.[9]
Workflow for SPPS Incorporation
Caption: SPPS workflow for monomer incorporation.
Detailed Protocol for Automated SPPS
This protocol assumes a standard Fmoc/tBu strategy on an automated microwave peptide synthesizer.
Materials and Reagents:
Rink Amide resin (or other suitable solid support).
Fmoc-protected standard amino acids.
Fmoc-L-3-Methyl-2-(N1-Boc-1-methylhydrazinyl)butanoic acid (prepared as above).
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
Standard Amino Acid Cycles: Perform standard Fmoc-SPPS cycles for the amino acids preceding the special monomer. A typical cycle includes:
Fmoc deprotection with 20% piperidine in DMF.
DMF washes.
Coupling of the next Fmoc-amino acid using a standard activator like HCTU.
DMF washes.
Incorporation of the Special Monomer (Double Coupling):
First Coupling:
Perform the Fmoc deprotection of the N-terminal amino acid on the resin.
In a separate vial, pre-activate a solution of the protected monomer (4 eq.), HATU (3.9 eq.), and DIEA (8 eq.) in NMP for 2 minutes.[10]
Add the activated monomer solution to the resin.
Perform the coupling reaction for 30-60 minutes at room temperature, or for 5-10 minutes under microwave irradiation at 75°C.
Wash the resin thoroughly with DMF.
Second Coupling:
Repeat the pre-activation and coupling steps immediately with a fresh solution of the monomer and reagents. This "double coupling" ensures maximum incorporation of the sterically hindered residue.[10]
Wash the resin with DMF and DCM and perform a Kaiser test (or alternative for secondary amines) to confirm the absence of free amines.
Capping (Optional but Recommended): If the coupling is incomplete, cap any unreacted amines by treating the resin with a solution of 10% acetic anhydride and 2% DIEA in DMF for 10 minutes. This prevents the formation of deletion sequences.
Continue Peptide Elongation: Proceed with standard Fmoc-SPPS cycles for the remaining amino acids in the sequence.
Final Cleavage and Deprotection:
After the final Fmoc deprotection, wash the resin with DCM and dry it under vacuum.
Treat the resin with the cleavage cocktail (TFA/TIS/H₂O) for 2-3 hours at room temperature. This will cleave the peptide from the resin and remove the Boc protecting group from the hydrazine moiety and other acid-labile side-chain protecting groups.
Filter the resin and collect the filtrate.
Peptide Precipitation and Purification:
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
Dry the crude peptide pellet under vacuum.
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Analytical Characterization
Table 1: Key Analytical Methods and Expected Observations
Analytical Method
Parameter
Expected Observations
Potential Issues
RP-HPLC
Purity & Retention
A major peak corresponding to the desired peptide. Retention time will be influenced by the hydrophobicity of the valine-like side chain.
Broad peaks or multiple closely eluting peaks may be observed due to the presence of cis/trans conformers around the N-methylated hydrazide bond.[2]
LC-MS (ESI)
Molecular Weight
The observed mass should match the calculated mass of the desired peptide.
Presence of secondary peaks corresponding to deletion sequences (if coupling was inefficient) or byproducts from side reactions.
Potential Challenges and Troubleshooting
Incomplete Coupling: The primary challenge is incomplete acylation of the N-terminal amine by the sterically hindered monomer.
Solution: Employ stronger coupling reagents like HATU or PyAOP, use a more polar solvent like NMP, increase the reaction time and temperature (microwave assistance is ideal), and always perform a double coupling.[2][9][10]
Side Reactions during Cleavage: Strong acid treatment can sometimes lead to side reactions.
Solution: Minimize cleavage time to what is necessary for complete deprotection.[2] The use of scavengers like TIS is crucial to prevent side reactions.
Purification Difficulties: The presence of conformers can make HPLC purification challenging.
Solution: Adjusting the column temperature or using different solvent systems (e.g., acetonitrile vs. methanol) can sometimes improve peak shape and separation.
Conclusion
The incorporation of 3-Methyl-2-(1-methylhydrazinyl)butanoic acid into peptides, while challenging due to steric hindrance, is a feasible strategy for creating novel peptidomimetics. The keys to success are the careful synthesis and purification of a properly protected monomer and the use of optimized, high-power coupling protocols during SPPS. The methodologies outlined in this guide provide a robust starting point for researchers to explore the unique chemical and biological properties conferred by this promising non-natural amino acid.
References
Salaün, A., et al. (2024). α-Hydrazino Acid Insertion Governs Peptide Organization in Solution by Local Structure Ordering. ACS Omega. Available at: [Link]
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Available at: [Link]
Lopchuk, J. I., et al. (2017). Access to Enantiopure α-Hydrazino Acids for N-Amino Peptide Synthesis. The Journal of Organic Chemistry. Available at: [Link]
Woerly, E. M., et al. (2025). Optimized monomer-based synthesis of poly-N-amino peptides. ChemRxiv. Available at: [Link]
ResearchGate. (n.d.). N‐Amino peptide synthesis through enantiopure α‐Hydrazino acids. Available at: [Link]
Lopchuk, J. I., et al. (2017). Access to Enantiopure α‑Hydrazino Acids for N‑Amino Peptide Synthesis. Figshare. Available at: [Link]
Rathman, R. J., et al. (2020).
Briand, J. P., et al. (2025). Solid-Phase Functionalization of Peptides by an α-Hydrazinoacetyl Group. ResearchGate. Available at: [Link]
ResearchGate. (n.d.). Syntheses of sterically hindered peptides containing N-methylated amino acid(s). Available at: [Link]
Francis, M. B., et al. (2011). Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling. Bioconjugate Chemistry. Available at: [Link]
Sato, K., et al. (2023). Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides. Open Exploration. Available at: [Link]
Liu, L., et al. (2016). Chemical synthesis of proteins using hydrazide intermediates. Current Opinion in Chemical Biology. Available at: [Link]
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]
Aapptec Peptides. (n.d.). SYNTHESIS NOTES. Available at: [Link]
Avaro, M., et al. (1969). NN-dimethylhydrazones as protecting groups in synthesis. Journal of the Chemical Society D: Chemical Communications. Available at: [Link]
Mesa Labs. (n.d.). SPPS Tips For Success Handout. Available at: [Link]
Organic Synthesis. (n.d.). Protecting Groups. Available at: [Link]
Royal Society of Chemistry. (n.d.). Protecting groups.
Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research. Available at: [Link]
Baranov, V. V., & Novikov, R. A. (2025).
SynArchive. (n.d.). Protecting Groups List. Available at: [Link]
ChemRxiv. (2025). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. Available at: [Link]
U.S. Patent Application No. US20110046348A1. (2011).
Powner, M. W., et al. (2021). Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids. Angewandte Chemie. Available at: [Link]
MDPI. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Available at: [Link]
Material Science Research India. (n.d.). Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives. Available at: [Link]
MDPI. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Available at: [Link]
Al-Said, M. S., et al. (2009). Synthesis and Antimicrobial Activity of Some Derivatives of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. Molecules. Available at: [Link]
National Research University Higher School of Economics. (2013).
Google Patents. (n.d.). US20110046348A1 - Methods of preparing peptide derivatives.
Improving water solubility of 3-Methyl-2-(1-methylhydrazinyl)butanoic acid
Technical Support Center: Solubility & Formulation Guide Topic: 3-Methyl-2-(1-methylhydrazinyl)butanoic acid Case ID: SOL-VAL-HYD-001 Executive Summary: The Molecule & The Challenge User Profile: You are likely working w...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Solubility & Formulation GuideTopic: 3-Methyl-2-(1-methylhydrazinyl)butanoic acid
Case ID: SOL-VAL-HYD-001
Executive Summary: The Molecule & The Challenge
User Profile: You are likely working with a valine-analog intermediate, possibly for peptidomimetic synthesis or as a metabolic probe.[1]
The Core Issue: 3-Methyl-2-(1-methylhydrazinyl)butanoic acid is a zwitterionic ampholyte . It possesses both an acidic carboxylic tail and a basic hydrazine head.[1]
At pH ~4.5–5.0 (Isoelectric Point - pI): The molecule has a net neutral charge (
), leading to maximum crystal lattice energy and minimum water solubility .[1]
The Hydrazine Risk: Unlike standard amino acids, the hydrazine moiety (
) is chemically labile, prone to oxidation and condensation with carbonyls.[1]
This guide provides three validated protocols to solubilize this compound without degrading it.
Module 1: pH Manipulation & Salt Formation (Primary Protocol)
Theory: The most robust way to dissolve this compound is to move the pH at least 2 units away from its isoelectric point (pI).[1] This forces the molecule into a mono-ionic form (cationic or anionic), breaking the crystal lattice via ion-dipole interactions with water.
Experimental Workflow
Step 1: Determine Target pH
Acidic Route (Target pH < 2.5): Protonates the hydrazine group.[1]
Best for: Stability (hydrazines are generally more stable as acid salts) and LC-MS analysis.[1]
Basic Route (Target pH > 8.0): Deprotonates the carboxylic acid.[1]
Best for: Nucleophilic substitution reactions or biological assays requiring neutral-to-basic buffers.
Step 2: Salt Selection & Preparation
Route
Reagent (1.05 eq)
Resulting Species
Solubility Potential
Notes
Acidic
1M HCl
Hydrochloride Salt
High (>50 mg/mL)
Recommended. Stabilizes hydrazine against oxidation.
Weigh the target amount of 3-Methyl-2-(1-methylhydrazinyl)butanoic acid.
Suspend in 80% of final volume of water (it will likely remain cloudy).[1]
Slowly add the selected acid or base (from table above) dropwise while stirring.
Monitor clarity.[1] Once clear, adjust to final volume with water.[1]
Visualization: Zwitterionic Equilibrium
Caption: Solubility is achieved by driving the equilibrium to the left (Acidic) or right (Basic).[1] The central Zwitterionic state represents the "Solubility Valley" where precipitation occurs.[1]
Module 2: Cosolvent Selection (The "Neutral pH" Fix)
Theory: If your experiment cannot tolerate extreme pH (e.g., cell culture or enzyme assays), you must lower the dielectric constant of the solvent to accommodate the hydrophobic isopropyl group (the "3-methyl" tail).[1]
Critical Warning:
NEVER use Acetone or MEK (Methyl Ethyl Ketone).
Hydrazines react rapidly with ketones to form hydrazones (Schiff bases), permanently destroying your molecule.[1]
Good for synthesis; may precipitate proteins in bio-assays.[1]
Protocol:
Dissolve the compound completely in 100% Cosolvent (e.g., DMSO) to create a 100X Stock Solution .[1]
Slowly spike this stock into your aqueous buffer while vortexing.
Note: If precipitation occurs upon dilution, your buffer pH is likely too close to the pI (4.8).[1] Adjust buffer pH to 7.4.
Module 3: Stability & Handling (The "Hidden" Variable)
Theory: Hydrazine derivatives are reducing agents.[1][2][3] In solution, they react with dissolved oxygen, leading to radical formation and degradation.[1] Solubility efforts are wasted if the molecule degrades within hours.[1]
Troubleshooting Stability:
Degassing: Always use degassed buffers (sonicate or sparge with Argon/Nitrogen for 10 mins).[1]
Antioxidants: For neutral/basic solutions, add 1 mM EDTA (chelates metals that catalyze oxidation) or 0.1% Ascorbic Acid .[1]
Temperature: Keep solutions on ice (4°C). Hydrazine oxidation is temperature-dependent.[1]
Decision Tree: Which Method Should I Use?
Caption: Select the solubilization strategy based on your downstream application constraints.
Frequently Asked Questions (FAQs)
Q: I dissolved the compound in PBS (pH 7.4), but it precipitated after 1 hour. Why?A: While pH 7.4 is basic enough to be soluble, 3-Methyl-2-(1-methylhydrazinyl)butanoic acid can slowly oxidize at this pH, forming insoluble dimers or degradation products. Alternatively, if your concentration is high (>10mM), the "effective" pH inside the double layer might be shifting closer to the pI.[1] Fix: Add 1mM EDTA to your PBS and ensure the stock is fresh.
Q: Can I use acetone to clean my glassware or as a solvent?A:Absolutely not. Traces of acetone will react with the hydrazine group to form a hydrazone (isopropylidene derivative).[1] This reaction is rapid and irreversible.[1] Use Methanol or Ethanol for cleaning.[1]
Q: What is the estimated pKa of this molecule?A: Based on structural analogs (alpha-hydrazino acids):
pKa2 (Hydrazine): ~7.2 (Lower than typical amines due to the alpha-carboxyl inductive effect).[1]
pI (Isoelectric Point): ~4.75. Avoid this pH.
Q: How do I store the stock solution?A: Do not store aqueous solutions. Freeze aliquots of the HCl salt in water at -20°C, or store as a DMSO stock at -20°C. Avoid repeated freeze-thaw cycles.
References
Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Link
FDA Center for Drug Evaluation and Research. (2021).[1] Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System. Link
Ragnarsson, G., & Bergström, C. (2005).[1] Physicochemical Basis of Formulation: pH-Solubility Profiles. In Pharmaceutical Formulation.[1][3] Link
Smith, P. A. S. (1983).[1] Derivatives of Hydrazine and Other Hydronitrogens Having N-N Bonds. Benjamin/Cummings Publishing.[1] (Standard text on Hydrazine reactivity/oxidation).
Preventing oxidation of 3-Methyl-2-(1-methylhydrazinyl)butanoic acid in solution
This technical guide is structured as a high-level support resource for researchers working with 3-Methyl-2-(1-methylhydrazinyl)butanoic acid (referred to hereafter as MMHBA ). Executive Summary 3-Methyl-2-(1-methylhydra...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide is structured as a high-level support resource for researchers working with 3-Methyl-2-(1-methylhydrazinyl)butanoic acid (referred to hereafter as MMHBA ).
Executive Summary
3-Methyl-2-(1-methylhydrazinyl)butanoic acid (MMHBA) is a valine analog containing a reactive 1,1-disubstituted hydrazine moiety. Unlike standard amino acids, the hydrazine group renders this molecule highly susceptible to auto-oxidation and metal-catalyzed decomposition .
Users frequently report "yellowing" of solutions, loss of titer in LC-MS, or the appearance of dimerized artifacts. This guide details the mechanistic root causes of these failures and provides a self-validating protocol to prevent them.
The "Why": Oxidation Mechanism & Root Cause
To prevent degradation, one must understand the enemy. The instability of MMHBA stems from the electron-rich nitrogen atoms in the hydrazine group (
).
The Oxidation Cascade
In the presence of Dissolved Oxygen (DO) and trace transition metals (
, ), MMHBA undergoes a radical decomposition pathway.
Initiation: The unprotonated hydrazine acts as a nucleophile, transferring an electron to oxygen or a metal catalyst.
Propagation: This forms a Diazenium radical cation .
Termination/Product Formation: These radicals often dimerize to form Tetrazenes (UV-active, often yellow) or fragment into secondary amines and nitrogen gas.
Visualizing the Pathway
The following diagram illustrates the critical failure points where your protocol must intervene.
Caption: Figure 1. Oxidation pathway of MMHBA showing radical formation and critical intervention points (Degassing, Acidification, Chelation).
The "How": Standard Operating Procedure (SOP)
Objective: Prepare a stable 10 mM stock solution of MMHBA.
Critical Reagents
Component
Grade
Purpose
Water
LC-MS Grade (18.2 MΩ)
Minimizes background metal ions.
Acidifier
Formic Acid (FA) or HCl
Protonates the hydrazine ().
Chelator
EDTA (Disodium salt)
Sequesters trace /.
Inert Gas
Argon (preferred) or
Displaces dissolved oxygen.
Step-by-Step Protocol
Step 1: Solvent Pre-Treatment (The "Zero-Oxygen" Rule)
Do not dissolve MMHBA in untreated water.
Prepare the solvent: 0.1% Formic Acid + 1 mM EDTA in water.
Degas: Sparge the solvent with Argon gas for 15 minutes OR perform 3 cycles of freeze-pump-thaw.
Why? Removing oxygen prevents the initiation step of the radical pathway.
Step 2: Dissolution (The "Acid Shield")
Weigh MMHBA in a vial.
Purge the vial headspace with Argon before adding liquid.
Add the degassed, acidic solvent.
Why? The hydrazine group is basic.[1][2] At pH < 4, the terminal nitrogen is protonated (
). Protonated hydrazines are significantly less nucleophilic and resistant to oxidation [1].
Step 3: Storage
Aliquot immediately into amber glass vials (protects from photo-oxidation).
Overlay with Argon gas before sealing.
Store at -80°C .
Troubleshooting & FAQs
Real-world scenarios encountered by our users.
Q1: My solution turned a pale yellow color after 24 hours at 4°C. Is it still usable?
Diagnosis: Oxidation has occurred.[3][4][5][6][7][8] The yellow color typically indicates the formation of azo (
) linkages or tetrazene dimers.
Action:Discard. The effective concentration is unknown, and the oxidation products may act as radical initiators, accelerating further degradation.
Prevention: Ensure you used EDTA. Even ppb levels of Copper from standard glassware can catalyze this reaction [2].
Q2: Can I use DMSO as a solvent?
Technical Note: DMSO is hygroscopic and can contain peroxides if aged.
Recommendation: Avoid DMSO if possible. If necessary, use anhydrous, deoxygenated DMSO stored over molecular sieves. However, acidic aqueous buffers are superior for stabilizing the hydrazine moiety.
Q3: In LC-MS, I see a peak at [M-15] or [M-2]. What is this?
Analysis:
[M-2]: This corresponds to the loss of 2 protons (
), indicating oxidation to the azo/diazene intermediate.
[M-15]: Loss of the N-methyl group (demethylation), often a result of radical fragmentation.
Solution: Run the sample immediately after prep. Keep the autosampler at 4°C and shielded from light.
References & Authoritative Grounding
Audrieth, L. F., & Mohr, P. H. (1948). The Chemistry of Hydrazine. Chemical & Engineering News. (Establishes the fundamental basicity and oxidation susceptibility of hydrazine derivatives).
Gaunt, H., & Wetton, E. A. (1966). The reaction between hydrazine and oxygen in water. Journal of Applied Chemistry. Link (Defines the metal-catalyzed oxidation mechanism).
Smith, P. A. S. (1983). Derivatives of Hydrazine and Other Hydronitrogens Having N-N Bonds. Benjamin/Cummings. (The definitive text on 1,1-disubstituted hydrazine stability).
Liu, Y., et al. (2014). Oxidation of 1,1-Dimethylhydrazine by Oxygen. Environmental Science & Technology. (Modern analysis of alkylhydrazine oxidation kinetics).
Technical Guide: Stability & Handling of 3-Methyl-2-(1-methylhydrazinyl)butanoic acid
-Hydrazino Acid Analogs at Physiological pH Executive Summary & Chemical Context[1][2][3][4][5] You are likely working with 3-Methyl-2-(1-methylhydrazinyl)butanoic acid , a structural analog of Valine where the -amino gr...
Author: BenchChem Technical Support Team. Date: February 2026
-Hydrazino Acid Analogs at Physiological pH
Executive Summary & Chemical Context[1][2][3][4][5]
You are likely working with 3-Methyl-2-(1-methylhydrazinyl)butanoic acid , a structural analog of Valine where the
-amino group is replaced by a 1-methylhydrazine moiety. This compound belongs to the class of -hydrazino acids , often utilized as enzyme inhibitors (e.g., amino acid decarboxylases) or peptidomimetic building blocks.[1][2]
The Critical Stability Issue:
While stable as a solid salt (e.g., hydrochloride) at low temperatures, this compound exhibits inherent instability at physiological pH (7.4) .[2] The driving force is the autoxidation of the hydrazine moiety , a process significantly accelerated by:
pH > 6.0: Deprotonation exposes the nucleophilic nitrogen lone pair.
Dissolved Oxygen: The primary oxidant in aqueous buffers.
This guide provides the mechanistic understanding and validated protocols to stabilize this compound during your experiments.
Mechanistic Insight: Why pH 7.4 is Problematic
To troubleshoot effectively, you must understand the degradation pathway. At pH 7.4, the carboxylic acid is deprotonated (
), and the hydrazine group exists in equilibrium between its protonated (stable) and unprotonated (reactive) forms.[2]
The Oxidative Cascade
The unprotonated hydrazine acts as a reducing agent, reacting with dissolved oxygen. This reaction is not a simple hydrolysis but a radical-mediated oxidation.
Key Takeaway: The "Yellowing" often observed in stock solutions is the formation of azo-intermediates (
). Once this color appears, the purity has already been compromised.
Troubleshooting Guide & FAQs
This section addresses specific issues reported by users handling hydrazino-valine analogs.
Q1: My solution turned from colorless to pale yellow after 2 hours in PBS. Is it still usable?
Verdict:Likely Compromised.
Cause: The color change indicates the formation of azo-impurities or hydrazones.
Corrective Action: Discard the solution. For the next attempt, you must degas your PBS and add a chelating agent (see Protocol A).[2]
Q2: I see "Ghost Peaks" or broad tailing in my HPLC analysis.
Verdict:On-Column Degradation.
Cause: Hydrazines can oxidize during the run if the mobile phase contains dissolved oxygen or if the stainless steel column frits release trace iron.
Corrective Action:
Switch to a PEEK-lined column if possible.
Add 0.1% Formic Acid to the mobile phase (lower pH stabilizes the hydrazine).
Keep the autosampler at 4°C.
Q3: Can I use DMSO for stock solutions?
Verdict:Yes, but with caution.
Nuance: DMSO is generally safe, but hygroscopic DMSO absorbs water, facilitating hydrolysis/oxidation.[2]
Recommendation: Use anhydrous DMSO, aliquot into single-use vials, and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[2]
Validated Experimental Protocols
Protocol A: Preparation of Stable Assay Buffer (The "EDTA Fix")
Use this protocol for any experiment lasting >30 minutes at pH 7.4.[2]
Rationale: EDTA sequesters trace metal ions (
), shutting down the catalytic oxidation pathway [1].[2]
Prepare Buffer: Make your standard buffer (e.g., PBS or HEPES, pH 7.4).[2]
Add Chelator: Add Disodium EDTA to a final concentration of 1 mM .
Degas: Sonicate the buffer under vacuum for 15 minutes or sparge with Argon gas for 10 minutes to remove dissolved oxygen.
Dissolve Compound: Add the 3-Methyl-2-(1-methylhydrazinyl)butanoic acid immediately before use.
Protocol B: Derivatization for Accurate Quantification
Since hydrazines have poor UV absorbance, direct UV measurement is unreliable.[2] Use benzaldehyde derivatization for accurate concentration checks [2].
Reagent: Prepare 50 mM Benzaldehyde in Acetonitrile.
Reaction: Mix 100 µL of your sample with 100 µL of Benzaldehyde reagent.
Incubation: 30 minutes at 37°C.
Mechanism: The hydrazine reacts to form a stable Hydrazone derivative (
), which has a strong UV absorbance at ~300-310 nm.[2]
Analysis: Inject onto HPLC. The hydrazone peak will be sharp and stable, unlike the parent compound.
Decision Tree: Handling & Storage
Use this flowchart to determine the workflow for your specific application.
Figure 2: Decision matrix for storage and experimental handling.
Summary of Stability Data
Parameter
Condition
Stability Outcome
Recommendation
pH
Acidic (pH < 4)
High
Protonation protects N-lone pair. Preferred for LC mobile phase.
Essential for physiological assays.[2] Prevents metal catalysis.
Additives
Antioxidants (Ascorbate)
Variable
Can sometimes act as pro-oxidants with metals; EDTA is safer.[2]
References
Audrieth, L. F., & Ogg, B. A. (1951).[2] The Chemistry of Hydrazine. Wiley. (Foundational text establishing the metal-catalyzed oxidation mechanism of hydrazines in aqueous solution).
Smolenkov, A. D., et al. (2005).[2] "Determination of hydrazine and its derivatives by high-performance liquid chromatography." Journal of Analytical Chemistry. (Describes the benzaldehyde derivatization method for stabilizing and detecting hydrazines).
Goullé, J. P., et al. (2002).[2] "Gas chromatography–mass spectrometry determination of hydrazine in biological fluids." Journal of Analytical Toxicology.
Environmental Protection Agency (EPA). (2017).[2] "Hydrazine: Chemical Summary and Stability." (Confirming rapid degradation in oxygenated waters at neutral pH).
Author: BenchChem Technical Support Team. Date: February 2026
Senior Application Scientist: Dr. A. Vance
Department: Chemical Stability & Purity Assurance
Core Philosophy: The "Three Lines of Defense"
Welcome to the technical support center for hydrazine chemistry. If you are working with hydrazine derivatives (e.g., phenylhydrazine, methylhydrazine, hydrazine hydrate) in drug development, you are likely battling their inherent thermodynamic instability.
These compounds are nucleophilic reducing agents that are kinetically persistent but thermodynamically eager to decompose. To minimize degradation, you must implement a "Three Lines of Defense" strategy:
Chemical Defense: Converting free bases to salts (hydrochlorides/sulfates) to quench the lone pair availability.
Physical Defense: Eliminating catalytic surfaces (metals) and light.
Environmental Defense: Excluding oxygen and moisture rigorously.
The Mechanics of Degradation (The "Why")
Before troubleshooting, you must understand the enemy. Hydrazine degradation is rarely a single event; it is a cascade dominated by auto-oxidation and metal-catalyzed decomposition .
The Oxidation Cascade
Hydrazines (
) possess adjacent nitrogen atoms with lone pairs (the alpha-effect), making them potent nucleophiles but also highly susceptible to oxidative attack by molecular oxygen.
Key Insight: Transition metals (Cu²⁺, Fe³⁺) act as catalysts, lowering the activation energy for N-N bond cleavage. Even trace amounts of rust on a spatula can trigger a batch-wide decomposition.
Visualization: Degradation Pathway
Figure 1: The oxidative degradation pathway of a generic hydrazine derivative, highlighting the critical role of metal catalysis.
Caption: Auto-oxidation of hydrazine derivatives. Note that transition metals (yellow node) significantly accelerate the initial radical formation step.
Diagnostic & Troubleshooting (FAQs)
Q1: My phenylhydrazine has turned from pale yellow to dark brown/red. Is it usable?
Technical Diagnosis: The color change indicates the formation of diazenes and conjugated impurities (often azo-like compounds) due to oxidation.
Impact: If the color is dark brown/red, the purity has likely dropped below 90%. Using this in sensitive reactions (e.g., Fischer Indole Synthesis) will result in tarry byproducts and low yields.
Action: If it is a free base, distill immediately under vacuum or inert atmosphere. If it is a salt, recrystallize (see Protocol B).
Q2: Can I substitute Phenylhydrazine Hydrochloride for the free base?
Recommendation:YES. This is the single most effective stability intervention.
Reasoning: Protonating the hydrazine nitrogen (
) removes electron density from the nitrogen lone pair, rendering it non-nucleophilic and resistant to oxidation.
Implementation: Use the salt directly. If your reaction requires the free base, add a stoichiometric amount of base (e.g., NaOAc, Et₃N) in situ to release the reactive species only when needed.
Q3: How do I verify purity? HPLC or Titration?
Comparative Analysis:
Feature
HPLC-UV (Derivatized)
Redox Titration (Iodometric)
Specificity
High. Separates degradation products from the active hydrazine.
Low. Any reducing agent (including some degradation byproducts) will consume titrant.
Sensitivity
High (ppm level).
Moderate (Requires macro samples).
Best For
Final QC of drug intermediates.
Quick "Is this bottle dead?" checks in the lab.
Caveat
Hydrazines are polar/UV-weak.[1] Requires derivatization (e.g., with benzaldehyde) for accurate detection.
Fast but can overestimate purity if reducing impurities are present.[1]
Best Practice Protocols
Protocol A: The "Gold Standard" Storage Workflow
Follow this decision tree to maximize shelf-life.
Caption: Decision matrix for storage. Note that free bases require active atmosphere management, whereas salts primarily require moisture control.
Protocol B: Rescue of Oxidized Phenylhydrazine Hydrochloride
Use this when your solid reagent has discolored.
Dissolution: Dissolve the impure salt in a minimum amount of hot ethanol (approx. 60-70°C).
Note: If insoluble brown particles remain, these are polymerized oxidation products. Filter them out while hot.
Decolorization (Optional): If the solution is deeply colored, add activated charcoal (1% w/w), stir for 5 mins, and filter hot through Celite.
Crystallization: Allow the filtrate to cool slowly to room temperature, then place in an ice bath (0°C) for 1 hour.
Collection: Filter the white/off-white crystals.
Wash: Wash with cold diethyl ether (to remove organic impurities).
Drying: Dry under vacuum over
or silica gel. Do not heat dry , as this accelerates decomposition.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7516, Phenylhydrazine. PubChem. Available at: [Link]
European Chemicals Agency (ECHA). Registration Dossier - Hydrazine. ECHA. Available at: [Link]
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
Chromatographic Separation of 3-Methyl-2-(1-methylhydrazinyl)butanoic Acid Enantiomers
This guide provides a technical comparison of chromatographic methods for the enantioseparation of 3-Methyl-2-(1-methylhydrazinyl)butanoic acid , a structural analog of valine often referred to in peptidomimetic research...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical comparison of chromatographic methods for the enantioseparation of 3-Methyl-2-(1-methylhydrazinyl)butanoic acid , a structural analog of valine often referred to in peptidomimetic research as
-amino--methylvaline .
Content Type: Publish Comparison Guide
Audience: Drug Development Scientists, Analytical Chemists, and Process Engineers.
Executive Summary: The Chirality Challenge
3-Methyl-2-(1-methylhydrazinyl)butanoic acid is a critical non-proteinogenic amino acid precursor used in the synthesis of hydrazino-peptidomimetics and protease inhibitors. Structurally, it resembles valine but features a 1-methylhydrazinyl group (
) at the -position.
The Separation Challenge:
Zwitterionic Nature: Like standard amino acids, it exists as a zwitterion at neutral pH, making retention on standard Reversed-Phase (RP) columns difficult.
Lack of Chromophore: The aliphatic backbone lacks UV-absorbing groups, necessitating low-UV detection (200–210 nm) or derivatization.
Hydrazine Reactivity: The hydrazine moiety is nucleophilic and prone to oxidation, requiring gentle conditions.
This guide compares three industry-standard methodologies: Crown Ether Chiral HPLC , Zwitterionic Ion-Exchange (ZWIX) , and Ligand Exchange Chromatography (LEC) .
Methodology Comparison
Method A: Crown Ether Chiral HPLC (Recommended)
Mechanism: The separation relies on the formation of host-guest inclusion complexes between the chiral crown ether (typically 3,3'-diphenyl-1,1'-binaphthyl-20-crown-6) and the protonated primary ammonium/hydrazinium group of the analyte.
Stationary Phase: CROWNPAK CR-I(+) or CR(+).
Mobile Phase: Aqueous Perchloric Acid (pH 1.0–2.0).
Why it works: The 1-methylhydrazinyl group, when protonated (
), mimics the ammonium ion of standard amino acids, fitting into the crown ether cavity. The chiral environment discriminates between the ()- and ()-enantiomers based on steric hindrance of the isopropyl side chain.
Method B: Zwitterionic Chiral Ion-Exchange (ZWIX)
Mechanism: Uses Cinchona alkaloid-derived zwitterionic selectors that act via a synergistic double ion-pairing mechanism.
Stationary Phase: CHIRALPAK ZWIX(+) or ZWIX(-).
Mobile Phase: MeOH/MeCN with weak acid/base additives (e.g., Formic acid/Diethylamine).
Why it works: This method is ideal for underivatized amino acids. It separates based on the simultaneous interaction of the carboxylate (anionic) and hydrazinium (cationic) sites with the zwitterionic selector.
Method C: Ligand Exchange Chromatography (LEC)
Mechanism: Formation of a ternary mixed-ligand complex involving a central Copper(II) ion, a chiral selector (e.g., L-Proline), and the analyte.
Stationary Phase: Chiralpak WH or equivalent ligand-exchange phases.
Mobile Phase: Aqueous CuSO
solution.
Why it works: The
-hydrazino acid chelates Cu(II) similarly to -amino acids. Stereoselectivity arises from the stability difference of the diastereomeric ternary complexes.
Verdict:Crown Ether HPLC is the superior choice for purity analysis due to speed and simplicity. ZWIX is preferred if LC-MS compatibility is required (avoiding non-volatile perchloric acid).
-alkyl--hydrazino acids and ensures self-validating system suitability.
Step 1: System Preparation
Column: DAICEL CROWNPAK CR-I(+) (
mm, 5 m).
Mobile Phase: Perchloric acid (HClO
) in water, pH 1.5.
Preparation: Add 1.63 g of 60% HClO
to 1000 mL ultrapure water.
Note: Low pH is critical to ensure the hydrazinyl group is fully protonated for inclusion.
Flow Rate: 0.4 mL/min.
Temperature: 25°C (Lower temperatures, e.g., 10°C, enhance resolution if needed).
Detection: UV at 210 nm.
Step 2: Sample Preparation
Dissolve 1.0 mg of 3-Methyl-2-(1-methylhydrazinyl)butanoic acid in 1 mL of Mobile Phase.
Critical: Do not use alkaline diluents; they may cause oxidation of the hydrazine or deprotonation, preventing column binding.
Step 3: Execution & Analysis
Equilibrate column for 30 mins.
Inject 5
L.
Expected Elution:
L-Enantiomer (
): Typically elutes first ().
D-Enantiomer (
): Elutes second () due to tighter binding with the CR(+) selector.
Note: Elution order must be confirmed with a known standard as it depends on the specific crown ether configuration.
Decision Workflow
Figure 1: Method Selection Workflow for
-Hydrazino Acid Enantioseparation.
Scientific Rationale & Troubleshooting
Why Perchloric Acid? In Crown Ether chromatography, the counter-ion plays a massive role. Perchlorate (
) forms a "chaotropic" environment that stabilizes the hydrophobic inclusion complex better than phosphate or acetate.
Peak Tailing: If observed, it indicates interaction with residual silanols. Action: Decrease pH to 1.0 or lower temperature to 10°C to stiffen the crown ether structure and improve kinetics.
Hydrazine Instability: If "ghost peaks" appear, the hydrazine moiety may be oxidizing. Action: Add 0.1% EDTA to the mobile phase (compatible with Crown Ether, incompatible with Ligand Exchange) or prepare samples fresh in degassed solvents.
References
Enantioseparation of Hydrazino Acids (Carbidopa)
Blanco, M., & Coello, J. (2025). Enantioseparation of 3,4-dihydroxyphenylalanine and 2-hydrazino-2-methyl-3-(3,4-dihydroxyphenyl)propanoic acid by capillary electrophoresis using cyclodextrins. ResearchGate. Link
Synthesis of
-Hydrazino Acids:
Vazquez, J., & Albericio, F. (2017). Access to Enantiopure
-Hydrazino Acids for N-Amino Peptide Synthesis. Figshare. Link
Ligand Exchange Chromatography Standards
Maier, N. M., & Lindner, W. (2009). Enantioseparation of amino acids, alpha-hydroxy acids, and dipeptides by ligand-exchange CEC using silica-based chiral stationary phases. PubMed.[1] Link
Chiral Analysis of Valine Analogs
RSC Analytical Methods. (2014). Development of an Enantiomeric Separation of D & L Valine. RSC. Link
Navigating the Analytical Frontier: A Comparative Guide to Reference Standards for 3-Methyl-2-(1-methylhydrazinyl)butanoic Acid Analysis
For the Attention of Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precise quantification of novel chemical entities is paramount. This guide...
Author: BenchChem Technical Support Team. Date: February 2026
For the Attention of Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise quantification of novel chemical entities is paramount. This guide addresses the analytical challenges presented by 3-Methyl-2-(1-methylhydrazinyl)butanoic acid, a compound for which commercially available certified reference standards are not readily identifiable. As senior application scientists, we provide a framework for establishing a robust analytical methodology, comparing potential approaches, and ensuring data integrity through a self-validating system.
The Challenge: Absence of a Certified Reference Material
An initial comprehensive search for a certified reference material (CRM) for 3-Methyl-2-(1-methylhydrazinyl)butanoic acid reveals its apparent novelty or rarity in commercial inventories. This absence necessitates a proactive approach from the research and development team to establish a reliable in-house reference standard. This guide will navigate the user through the process of method development, validation, and the critical steps of creating a well-characterized internal standard.
Analytical Strategy: A Multi-pronged Approach
Given the structural characteristics of 3-Methyl-2-(1-methylhydrazinyl)butanoic acid—a substituted short-chain fatty acid with a reactive hydrazinyl group—several analytical techniques are viable. The choice between these methods will depend on the available instrumentation, sample matrix, and the required sensitivity and selectivity. We will compare two primary strategies: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. However, the polar nature of the carboxylic acid and hydrazinyl groups in the target molecule necessitates derivatization to increase volatility and improve chromatographic peak shape.
Causality Behind Derivatization: Direct injection of polar analytes like amino acids and carboxylic acids into a GC system often leads to poor peak shape, low sensitivity, and irreversible adsorption onto the column. Derivatization replaces active hydrogens on polar functional groups (e.g., -COOH, -NHNHCH3) with less polar moieties, thereby increasing the analyte's volatility and thermal stability.
A common derivatization strategy for compounds with active hydrogens is silylation. Reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are effective for this purpose. The resulting tert-butyldimethylsilyl (TBDMS) derivatives are more stable and less sensitive to moisture compared to other silylating agents[1].
Experimental Workflow for GC-MS Analysis:
Caption: GC-MS analytical workflow for 3-Methyl-2-(1-methylhydrazinyl)butanoic acid.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity and can often analyze polar compounds with minimal or no derivatization. However, for short-chain fatty acids, derivatization can still be beneficial to improve chromatographic retention on reverse-phase columns and enhance ionization efficiency.
Derivatization for Enhanced LC-MS/MS Performance: While direct analysis is possible, derivatization of the carboxylic acid group can significantly improve performance. A common approach for carboxylic acids is derivatization with 3-nitrophenylhydrazine (3-NPH), which allows for analysis in positive electrospray ionization (ESI) mode with high sensitivity[2][3]. This method is particularly advantageous as the reaction proceeds under mild, aqueous conditions, which is crucial for maintaining the integrity of the target molecule[3].
Experimental Workflow for LC-MS/MS Analysis:
Caption: LC-MS/MS analytical workflow for 3-Methyl-2-(1-methylhydrazinyl)butanoic acid.
Comparison of Analytical Methods
Feature
GC-MS with Silylation
LC-MS/MS with 3-NPH Derivatization
Principle
Separation of volatile derivatives by gas chromatography and detection by mass spectrometry.
Separation of derivatized analytes by liquid chromatography and detection by tandem mass spectrometry.
Generally good, but can be limited by derivatization efficiency and matrix effects.
Typically offers higher sensitivity, especially with optimized MRM transitions[5].
Selectivity
Good, based on chromatographic retention time and mass spectrum.
Excellent, due to the combination of chromatographic separation and specific precursor-product ion transitions in MRM mode.
Throughput
Can be lower due to longer run times and sample preparation.
Higher throughput is often achievable with modern UPLC systems and rapid derivatization protocols[5].
Matrix Effects
Can be significant, requiring careful sample cleanup.
Ion suppression or enhancement can be a challenge, often mitigated by stable isotope-labeled internal standards.
Establishing an In-House Reference Standard: A Self-Validating System
In the absence of a CRM, the synthesis, purification, and rigorous characterization of 3-Methyl-2-(1-methylhydrazinyl)butanoic acid are imperative to create a trustworthy in-house reference standard.
Workflow for In-House Standard Generation:
Caption: Workflow for generating and validating an in-house reference standard.
The purity of the in-house standard must be meticulously determined, as this value is critical for the accurate quantification of the analyte in unknown samples.
Detailed Experimental Protocols
Protocol: GC-MS Analysis of Substituted Butanoic Acids (General Method)
Sample Preparation & Extraction:
To 100 µL of sample (e.g., plasma, urine), add an appropriate internal standard.
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) after acidification.
Evaporate the organic layer to dryness under a stream of nitrogen.
Derivatization:
To the dried residue, add 50 µL of MTBSTFA and 50 µL of a suitable solvent (e.g., acetonitrile).
Column: SLB-5ms, 20 m x 0.18 mm I.D., 0.18 µm film thickness (or equivalent).
Injection: 1 µL, splitless mode.
Carrier Gas: Helium.
Oven Program: Initial temperature of 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
MS Detection: Electron ionization (EI) at 70 eV, scan range m/z 50-550.
Protocol: LC-MS/MS Analysis of Short-Chain Fatty Acids (General Method)
Sample Preparation & Derivatization:
To 50 µL of sample, add an internal standard.
Add 100 µL of a solution containing 3-NPH and a condensing agent (e.g., EDC) in a suitable buffer.
Incubate at 40°C for 30 minutes.
Quench the reaction and dilute with the initial mobile phase.
LC-MS/MS Parameters:
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
Mobile Phase A: 0.1% Formic acid in water.
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Gradient: A suitable gradient to resolve the analyte from matrix components.
Flow Rate: 0.3 mL/min.
MS/MS Detection: ESI in positive mode, with optimized MRM transitions for the derivatized analyte.
Conclusion
The analysis of novel compounds such as 3-Methyl-2-(1-methylhydrazinyl)butanoic acid requires a systematic and scientifically rigorous approach, especially in the absence of commercially available certified reference materials. By employing established analytical techniques like GC-MS and LC-MS/MS with appropriate derivatization, and by meticulously preparing and characterizing an in-house reference standard, researchers can achieve reliable and reproducible quantitative data. This guide provides a comparative framework and foundational protocols to empower scientists in navigating the analytical challenges of new chemical entities, ensuring the integrity and validity of their research findings.
References
MDPI. (2021, June 10). Evaluation of 3-Methylbutanoic Acid Methyl Ester as a Factor Influencing Flavor Cleanness in Arabica Specialty Coffee. Retrieved from [Link]
PMC. (2017, October 29). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Retrieved from [Link]
SIELC Technologies. (2018, February 16). Separation of Butanoic acid, 3-methyl-, methyl ester on Newcrom R1 HPLC column. Retrieved from [Link]
Cheméo. Chemical Properties of Butanoic acid, 3-methyl- (CAS 503-74-2). Retrieved from [Link]
LookChem. (S)-3-Methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid. Retrieved from [Link]
PubChem. Butanoic acid, 3-methyl-, 3-methyl-2-butenyl ester. Retrieved from [Link]
NIST. Butanoic acid, 3-methyl-, 2-methylbutyl ester. Retrieved from [Link]
PubMed. (2019, April 17). A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine. Retrieved from [Link]
ResearchGate. LC-MS/MS chromatogram of carboxylic acids derivatized with.... Retrieved from [Link]
Shimadzu. LC-MS/MS Method Package for Short Chain Fatty Acids. Retrieved from [Link]
Spectroscopy Online. (2020, November 16). Determination of 2-Hydroxy-4-(methylthio)butanoic Acid in Bovine Serum and Sea Water. Retrieved from [Link]
SpectraBase. Butanoic acid, 3-amino-2-methyl-. Retrieved from [Link]
SIELC Technologies. (2018, February 16). Butanoic acid, 3-methyl-, 2-methylpropyl ester. Retrieved from [Link]
ResearchGate. 3-methylbutanoic acid synthesis routes from alpha-keto isocaproate as.... Retrieved from [Link]
HELIX Chromatography. HPLC Methods for analysis of MCPB. Retrieved from [Link]
NIST. Butanoic acid, 3-methyl-. Retrieved from [Link]
PubChemLite. 3-methyl-2-{[(3-methylphenyl)methyl]amino}butanoic acid hydrochloride. Retrieved from [Link]
ResearchGate. Study of 3–methyl–1,2,3–butanetricarboxylic acid (MBTCA) degradation using mass spectrometry technique and DFT methods. Retrieved from [Link]
Google Patents. US4192820A - Preparation of 3-methyl-2-buten-1-al.
Navigating the Unseen Threat: A Comprehensive Guide to Handling 3-Methyl-2-(1-methylhydrazinyl)butanoic Acid
In the landscape of pharmaceutical research and development, our pursuit of novel therapeutics often leads us to molecules with immense potential, yet demanding the highest standards of safety and handling. 3-Methyl-2-(1...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical research and development, our pursuit of novel therapeutics often leads us to molecules with immense potential, yet demanding the highest standards of safety and handling. 3-Methyl-2-(1-methylhydrazinyl)butanoic acid, a hydrazine derivative, falls squarely into this category. While its unique chemical structure may hold the key to new treatments, its lineage from hydrazine—a known toxin and suspected carcinogen—necessitates a protocol built on a foundation of rigorous scientific integrity and unwavering caution.[1][2] This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, ensuring the protection of our most valuable asset: our researchers.
The Rationale Behind Rigor: Understanding the Hazard
Hydrazine and its derivatives are recognized for their reactivity and potential health risks.[2][3] These compounds can be toxic if ingested, inhaled, or absorbed through the skin, and may cause severe irritation or burns to the skin and eyes.[1][4][5] Furthermore, many hydrazine derivatives are considered potential carcinogens, demanding a long-term perspective on exposure mitigation.[1][2] The operational plan detailed below is not merely a set of rules but a scientifically-grounded system designed to minimize both acute and chronic exposure risks.
Core Directive: Personal Protective Equipment (PPE)
The selection and proper use of PPE is the most critical barrier between the researcher and the potential hazards of 3-Methyl-2-(1-methylhydrazinyl)butanoic acid.[2][6][7] The following table outlines the minimum required PPE for handling this compound.
PPE Component
Specification
Rationale
Gloves
Double-gloving with chemical-resistant nitrile or neoprene gloves.[5][8][9]
Provides a robust barrier against skin contact. Double-gloving offers additional protection in case of a tear or puncture in the outer glove.
Eye Protection
Chemical splash goggles and a full-face shield.[2][10][11][12]
Protects against splashes and potential aerosolized particles from reaching the eyes and face.
Body Protection
A flame-resistant lab coat worn over long-sleeved clothing.[8][12]
Protects the skin and personal clothing from contamination. Flame-resistant material is a precaution against unforeseen reactions.
Respiratory Protection
All handling must be conducted in a certified chemical fume hood.[2][5][8][13]
A fume hood is the primary engineering control to prevent inhalation of any volatile components or aerosols.
Protects the feet from spills and falling objects.
Donning and Doffing PPE: A Procedural Imperative
The order of donning and doffing PPE is crucial to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Operational Plan: From Benchtop to Disposal
A self-validating system of protocols is essential for handling 3-Methyl-2-(1-methylhydrazinyl)butanoic acid safely.
Pre-Handling Checklist:
Review the Safety Data Sheet (SDS): Although a specific SDS for this novel compound may not exist, review the SDS for hydrazine and similar derivatives to understand the general hazards.[8]
Ensure Engineering Controls are Functional: Verify that the chemical fume hood has a current certification and is functioning correctly.[9]
Assemble all Necessary Materials: Have all required equipment, reagents, and waste containers pre-labeled and within the fume hood before starting work.
Designate a Work Area: Clearly demarcate the area where the compound will be handled to prevent accidental exposure to others.
Step-by-Step Handling Protocol:
Transportation: Transport the chemical in a sealed, shatter-proof secondary container.
Weighing and Aliquoting:
Perform all manipulations within a certified chemical fume hood.[2][5][13]
Use disposable weighing boats and spatulas to avoid cross-contamination.
Carefully open the container, avoiding any sudden movements that could aerosolize the compound.
In-Reaction Use:
Maintain the reaction vessel within the fume hood at all times.
Use dedicated glassware and equipment. If glassware is to be reused, it must be decontaminated following the procedure outlined in the disposal plan.
Post-Handling:
Securely close the primary container.
Wipe down the work surface within the fume hood with an appropriate decontaminating solution (see disposal plan).
Dispose of all contaminated disposable materials in a designated hazardous waste container.[1]
Emergency Response: A Plan for the Unexpected
Spill Response:
Caption: Spill Response Decision Tree.
In the event of a small spill inside a fume hood, use an inert absorbent material to contain it.[1] For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[4]
Exposure Response:
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[4][14]
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][14]
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
Disposal Plan: A Cradle-to-Grave Approach
All materials that come into contact with 3-Methyl-2-(1-methylhydrazinyl)butanoic acid must be treated as hazardous waste.
Waste Segregation and Collection:
Solid Waste: All contaminated disposable items (gloves, weighing paper, absorbent pads) must be placed in a clearly labeled, sealed hazardous waste container.[1] The label should read: "Hazardous Waste: Hydrazine Derivative (3-Methyl-2-(1-methylhydrazinyl)butanoic acid)".
Liquid Waste: Unused or waste solutions containing the compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
Decontamination of Glassware: Reusable glassware should be rinsed with a suitable solvent (e.g., methanol or ethanol) three times. The rinsate must be collected as hazardous liquid waste.
Neutralization of Dilute Aqueous Waste:
For dilute aqueous waste streams, a neutralization step can be performed by trained personnel in a controlled environment. A dilute solution of an oxidizing agent like sodium hypochlorite can be slowly added to the hydrazine-containing waste to neutralize it.[3] This process should only be carried out with appropriate secondary containment and a thorough understanding of the reaction stoichiometry to prevent uncontrolled reactions.
All hazardous waste must be disposed of through your institution's certified hazardous waste management program.[1][5]
Conclusion
The responsible advancement of science requires a proactive and informed approach to safety. By understanding the potential hazards of 3-Methyl-2-(1-methylhydrazinyl)butanoic acid and adhering to the comprehensive protocols outlined in this guide, we can confidently explore its therapeutic potential while ensuring the well-being of our researchers. This commitment to safety is not a barrier to innovation; it is the very foundation upon which sustainable and ethical scientific discovery is built.
References
Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. (2025, May 26). GZ Industrial Supplies. [Link]
How to Safely Handle Reactive Chemicals. (2024, August 7). The Chemistry Blog. [Link]
Best Practices for Avoiding Incidents With Reactive Chemicals. (2013, September 18). American Laboratory. [Link]
Standard Operating Procedures for Working with Dangerously Reactive Chemicals. (n.d.). University of Prince Edward Island. [Link]
Personal protection - STOP Carcinogens at work. (n.d.). STOP Carcinogens. [Link]
Safe Handling of Hazardous Agents and Carcinogens. (n.d.). Temerty Faculty of Medicine - University of Toronto. [Link]
The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). [Link]
Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). [Link]
Hydrazine Standard Operating Procedure Template. (n.d.). Environmental Health & Safety - University of New Mexico. [Link]
Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions. [Link]
Safety and Handling of Hydrazine. (n.d.). Defense Technical Information Center. [Link]
Safety Data Sheet: 3-Methyl-2-buten-1-ol. (n.d.). Chemos GmbH & Co. KG. [Link]
Hazardous Substance Fact Sheet. (2007, November). New Jersey Department of Health. [Link]